(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
[6-chloro-4-(cyclopropylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-4,7,13H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKYIEYOZJERHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Elucidating the Mechanism of Action of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif that has been a cornerstone in the development of a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a versatile scaffold in medicinal chemistry.[1] Pyridine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and antihypertensive effects.[2][3] The (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol core represents a specific chemotype with potential for novel pharmacological activities. This guide provides a comprehensive framework for elucidating the mechanism of action of its derivatives, from initial hypothesis generation to detailed experimental validation.
Initial Mechanistic Hypothesis Generation: Learning from Structural Analogs
Direct pharmacological data on (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol derivatives is not extensively documented in publicly available literature. Therefore, our initial approach is to formulate hypotheses based on the established activities of structurally related compounds. The chloro-aminopyridine scaffold is a recurring feature in several classes of bioactive molecules.
Hypothesis 1: Kinase Inhibition The substitution pattern on the pyridine ring is reminiscent of various kinase inhibitors. For instance, pyridine and pyrimidine cores are central to many ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).[4][5]
Hypothesis 2: Ion Channel Modulation Derivatives of 6-aminopyridin-3-yl have been identified as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, suggesting a potential role in modulating ion transport.[6]
Hypothesis 3: Nicotinic Acetylcholine Receptor (nAChR) Modulation 6-Chloropyridazin-3-yl derivatives, which share structural similarities, have shown high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[7]
The following sections will detail the experimental workflows to systematically investigate these hypotheses.
Experimental Workflows for Target Identification and Validation
Initial Broad-Spectrum Screening
To narrow down the potential biological targets, a broad-spectrum screening approach is recommended. This provides an unbiased view of the compound's activity across a range of protein families.
Workflow: Broad-Spectrum Kinase and Receptor Profiling
Caption: Workflow for initial broad-spectrum target screening.
Protocol: Broad-Spectrum Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO.
-
Assay Concentration: Perform the primary screen at a single concentration, typically 10 µM, to identify initial hits.
-
Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of the human kinome.
-
Assay Principle: Most high-throughput kinase assays rely on the measurement of ATP consumption or the phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control (a known inhibitor) and a negative control (vehicle). A common threshold for a "hit" is >50% inhibition.
Dose-Response Studies and IC50 Determination
Once potential targets are identified, it is crucial to determine the potency of the compound for each hit.
Protocol: IC50 Determination for a Kinase Target
-
Serial Dilution: Prepare a series of dilutions of the test compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and the serially diluted compound.
-
Detection: After incubation, add the detection reagent (e.g., ADP-Glo™ reagent) and measure the luminescence.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top | The maximum response (asymptote) |
| Bottom | The minimum response (asymptote) |
| HillSlope | The steepness of the curve |
| IC50 | The concentration of inhibitor that produces 50% of the maximal response |
Cellular Target Engagement and Functional Assays
Demonstrating that the compound interacts with its target in a cellular context and elicits a functional response is a critical validation step.
Workflow: Cellular Target Engagement and Functional Validation
Caption: Workflow for validating cellular target engagement and functional outcomes.
Protocol: Western Blot for Downstream Pathway Modulation
Assuming the target is a kinase (e.g., PI3Kα as suggested by analogs[5]), a key validation step is to assess the phosphorylation status of its downstream substrates.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT-116) to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated substrate (e.g., p-AKT for PI3K inhibition) and the total protein as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
Elucidating Off-Target Effects and Selectivity
A crucial aspect of drug development is understanding a compound's selectivity profile. A highly selective compound is generally preferred to minimize off-target toxicity.
Protocol: Kinome-wide Selectivity Profiling
-
Assay: Perform a kinome-wide scan (e.g., KINOMEscan™) at a fixed concentration (e.g., 1 µM) of the test compound.
-
Data Representation: The results are often visualized as a "kinetree" diagram, where inhibited kinases are highlighted.
-
Selectivity Score: Calculate a selectivity score (S-score) to quantify the compound's selectivity. A lower S-score indicates higher selectivity.
In Vivo Target Validation and Efficacy Studies
The final stage of preclinical mechanism of action studies involves demonstrating target engagement and efficacy in an animal model.
Protocol: Mouse Xenograft Model for Anticancer Activity
-
Model Establishment: Implant a human tumor cell line (e.g., HCT-116) subcutaneously into immunodeficient mice.
-
Dosing: Once tumors are established, randomize the mice into vehicle and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage).
-
Efficacy Measurement: Measure tumor volume and body weight regularly.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor tissue to assess the phosphorylation status of the target's downstream substrates (as described in the Western blot protocol) to confirm in vivo target engagement.
Conclusion
Elucidating the mechanism of action of novel compounds like (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol derivatives requires a systematic and hypothesis-driven approach. By leveraging knowledge from structurally similar molecules, a series of well-designed experiments can be conducted to identify and validate the biological target(s), confirm cellular activity, and ultimately establish in vivo efficacy. This guide provides a robust framework for researchers to thoroughly characterize the pharmacological profile of this promising class of pyridine derivatives.
References
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Gudipati, R., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(1), 138-144. [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [Link]
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Al-Suwaidan, I. A., et al. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 53. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, a molecule of significant interest in contemporary drug discovery programs. We delve into the critical importance of solid-state characterization and elucidate the causal relationships behind key experimental choices in crystallization, single-crystal X-ray diffraction (SC-XRD), and powder X-ray diffraction (PXRD). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the generation of accurate and reliable crystallographic data. By integrating authoritative methodologies with practical expertise, this guide serves as a definitive resource for understanding the three-dimensional architecture of this promising pharmaceutical intermediate.
Introduction: The Imperative of Solid-State Characterization in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). The specific solid form of an API dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability, all of which have profound implications for its therapeutic efficacy and manufacturability.[1][2] Crystallography, particularly single-crystal X-ray diffraction, stands as the cornerstone of solid-state characterization, providing unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[3][4][5]
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a substituted pyridine derivative with structural motifs that suggest its potential as a key intermediate in the synthesis of targeted therapeutics. Understanding its crystal structure is not merely an academic exercise; it is a crucial step in de-risking its development pathway. A comprehensive crystallographic analysis can reveal:
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Molecular Conformation: The precise geometry, bond lengths, and bond angles of the molecule in its solid state.
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Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.
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Polymorphism: The ability of the compound to exist in multiple crystalline forms, each with distinct physicochemical properties.[6][7]
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Solvation/Hydration: The potential for the inclusion of solvent or water molecules within the crystal lattice, which can significantly impact stability.
This guide will walk through the essential experimental and analytical workflows for a thorough crystal structure analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, providing both the "how" and the "why" at each stage.
Experimental Workflow: From Powder to Structure
The following sections detail a robust, self-validating protocol for the crystal structure analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
Synthesis and Purification
While a detailed synthetic route is beyond the scope of this guide, it is imperative that the starting material for crystallization is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and unreliable diffraction data. The synthesis of related substituted pyridinemethanols often involves the reduction of a corresponding ester or aldehyde.[8] A typical final purification step would involve column chromatography followed by recrystallization.
Crystallization: The Art and Science of Single Crystal Growth
The successful growth of diffraction-quality single crystals is often the most challenging step in the entire process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Crystallization Techniques: Employ multiple crystallization methods in parallel:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): Place a small drop of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Monitoring and Harvesting: Regularly inspect the crystallization experiments under a microscope. Once suitable crystals (typically 0.1-0.4 mm in size with well-defined faces) have formed, carefully harvest them using a cryoloop.[9]
Diagram: Crystallization Workflow
Caption: A generalized workflow for single crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[9][10]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The data is collected on a modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[10]
-
Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffracted spots are recorded.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and a set of unique reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[11]
Table 1: Hypothetical Crystallographic Data for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
| Parameter | Value |
| Chemical Formula | C9H13ClN2O |
| Formula Weight | 200.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1045.6(7) |
| Z | 4 |
| Density (calculated) | 1.275 g/cm³ |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Powder X-ray Diffraction (PXRD)
While SC-XRD provides the detailed structure from a single crystal, PXRD is an indispensable tool for analyzing a bulk powder sample, making it highly relevant for pharmaceutical quality control.[6][12] PXRD is used to generate a unique "fingerprint" of a crystalline solid and is crucial for polymorph screening and batch-to-batch consistency checks.[7][13]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).
-
Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The peak positions are determined by the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell.
-
Comparison: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the phase purity of the bulk sample.
Diagram: The Synergy of SC-XRD and PXRD
Caption: SC-XRD provides the absolute structure, which validates the PXRD fingerprint of the bulk material.
Structural Insights and Discussion
The crystal structure of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol would likely reveal key intramolecular and intermolecular features. The cyclopropylamino and methanol substituents on the chloropyridine core would adopt a specific conformation to minimize steric hindrance. Of particular interest would be the hydrogen bonding network. The hydroxyl group of the methanol moiety and the secondary amine of the cyclopropylamino group are both potential hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen can act as acceptors. This network of hydrogen bonds would be the primary determinant of the crystal packing and would significantly influence the compound's melting point and solubility.
Conclusion
The comprehensive crystal structure analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, integrating SC-XRD and PXRD, provides a foundational understanding of its solid-state properties. This knowledge is not merely descriptive but predictive, enabling informed decisions in process development, formulation, and regulatory filings. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data, thereby accelerating the advancement of promising new therapeutic agents. The elucidation of the three-dimensional atomic structure is a critical milestone that underpins the entire solid-state chemistry of a drug candidate.[4][14]
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Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]
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Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]
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OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Spectroscopy. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]
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Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
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Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]
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Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]
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American Pharmaceutical Review. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. Retrieved from [Link]
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University of Massachusetts Amherst. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
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University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
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The Journal of Chemical Physics. (1981). Crystal structures of pyridine and pyridine trihydrate. 75(3), 1517–1522. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Retrieved from [Link]
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European Journal of Chemistry. (2025, June 30). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. PMC. Retrieved from [Link]
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Senshu University. (n.d.). Thermogravimetric analysis and crystal structure of tri-3-pyridylmethanol monohydrate. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one chloroform monosolvate. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Toxicity Screening of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: De-risking Novel Chemical Entities
In the landscape of modern drug discovery, the early and accurate identification of potential safety liabilities is paramount. The failure of promising new chemical entities (NCEs) due to unforeseen toxicity in later stages is a significant drain on time and resources.[1] In vitro toxicity screening serves as a critical first-pass filter, offering mechanistic insights into a compound's potential for cellular harm long before it reaches preclinical animal studies.[1][2]
This guide provides a structured, technically-grounded framework for the comprehensive in vitro toxicity assessment of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, a novel pyridinemethanol derivative. Pyridinemethanol scaffolds are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] Given its structure, a thorough evaluation of its potential for cytotoxicity, organ-specific toxicity (hepatotoxicity and cardiotoxicity), and genotoxicity is warranted.
The strategy outlined herein is a tiered, data-driven approach designed to build a comprehensive safety profile, enabling informed decision-making for the progression of this NCE.
Compound Profile: (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Structure: A substituted pyridine ring with chloro, cyclopropylamino, and methanol functional groups.
-
Predicted Properties: The presence of a chlorinated pyridine ring suggests a potential for metabolic activation and reactivity. The amine and alcohol groups may influence solubility and interactions with biological targets.
A Tiered Approach to In Vitro Safety Assessment
A logical, tiered screening cascade ensures that resources are used efficiently, starting with broad assessments of cytotoxicity and moving towards more specific and complex mechanistic assays.
Caption: Tiered workflow for in vitro toxicity screening.
Tier 1: Foundational Cytotoxicity Assessment
Directive: The initial step is to determine the concentration at which the compound causes general cell death. This establishes a baseline therapeutic window and informs the concentration ranges for all subsequent, more complex assays.[5] Assays measuring metabolic activity and membrane integrity are orthogonal approaches that provide a robust initial assessment.
Metabolic Viability Assay (MTT/MTS)
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt (like MTT) to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Membrane Integrity Assay (LDH Release)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.
Tier 2: Mechanistic & Organ-Specific Toxicity
Directive: Drug-induced liver injury (DILI) and cardiotoxicity are two of the leading causes of drug attrition.[8][9] Early in vitro assessment of these liabilities is therefore essential.
Hepatotoxicity Assessment
Rationale: The liver is the primary site of drug metabolism, making it particularly susceptible to toxicity. The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening due to its human origin and expression of some drug-metabolizing enzymes.[10][11][12] More advanced models like primary human hepatocytes or 3D liver spheroids can provide greater physiological relevance for follow-up studies.[8][10]
Experimental Protocol: Multiparametric High-Content Analysis (HCA) in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in a 96- or 384-well imaging plate.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound, informed by the Tier 1 cytotoxicity data.
-
Staining: After 24-48 hours, stain the cells with a cocktail of fluorescent probes to simultaneously measure multiple toxicity endpoints.[10][13]
-
Hoechst 33342: Nuclear morphology and cell count.
-
TMRM/TMRE: Mitochondrial membrane potential.
-
CellROX Green: Oxidative stress (Reactive Oxygen Species - ROS).
-
LysoTracker Red: Lysosomal integrity (steatosis/phospholipidosis).
-
-
Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to quantify changes in each parameter on a per-cell basis, generating multiparametric toxicity profiles.[11][13]
Caption: High-Content Analysis (HCA) workflow for hepatotoxicity.
Cardiotoxicity Assessment: hERG Channel Inhibition
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[14][15][16] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement and a critical safety checkpoint.[17]
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[14]
-
Compound Application: Following establishment of a stable whole-cell recording, apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary current inhibited by blocking drugs.[16]
-
Data Acquisition: Measure the peak tail current before and after compound application.
-
Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A known hERG inhibitor like E-4031 serves as a positive control.[14][15]
Tier 3: Genotoxicity Assessment
Directive: Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal aberrations.[18] Positive findings are a major red flag for carcinogenic potential. The standard regulatory battery for small molecules includes a bacterial reverse mutation assay and an in vitro mammalian cell assay.[18][19][20]
Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[21][22]
In Vitro Micronucleus Assay
Principle: This assay identifies agents that cause chromosomal damage.[23] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. An increase in the frequency of micronucleated cells after treatment with a compound indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. The assay is typically performed in human peripheral blood lymphocytes or a suitable mammalian cell line like CHO or TK6.[23]
Data Summary and Interpretation
All quantitative data should be collated to facilitate a holistic risk assessment.
| Assay Type | Endpoint | Test System | Hypothetical Result for (Compound X) | Interpretation |
| Tier 1: Cytotoxicity | Cell Viability (IC50) | HEK293 Cells | 45 µM | Moderate baseline cytotoxicity. |
| Tier 2: Hepatotoxicity | Mitochondrial Potential (EC50) | HepG2 Cells | 15 µM | Potential for mitochondrial impairment. |
| Oxidative Stress (EC50) | HepG2 Cells | > 50 µM | No significant induction of ROS. | |
| Tier 2: Cardiotoxicity | hERG Inhibition (IC50) | hERG-HEK Cells | > 30 µM | Low risk of hERG-mediated cardiotoxicity. |
| Tier 3: Genotoxicity | Mutagenicity | Ames Test (±S9) | Negative | Not a bacterial mutagen. |
| Chromosomal Damage | Micronucleus Assay | Equivocal | Further investigation may be needed. |
Overall Interpretation: Based on this hypothetical data, (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol exhibits moderate baseline cytotoxicity with a specific liability towards mitochondrial function in liver cells. The risk of hERG-mediated cardiotoxicity appears low, and the compound is not a bacterial mutagen. The equivocal micronucleus result would require careful consideration and potentially follow-up testing to fully characterize its risk for chromosomal damage.
References
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LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). November 2011. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]
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U.S. National Library of Medicine. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. June 2012. [Link]
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Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]
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U.S. Food and Drug Administration (FDA). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. April 2020. [Link]
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Lee, S., et al. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC, National Center for Biotechnology Information. January 2019. [Link]
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Abraham, V.C., et al. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC, National Center for Biotechnology Information. [Link]
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Creative Biolabs. HepG2-based Cytotoxicity Assay Service. [Link]
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Federal Register. International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. June 2012. [Link]
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Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. July 2010. [Link]
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Charles River Laboratories. Ames Test. [Link]
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PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. June 2021. [Link]
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Bio-Rad. The Ames Test. [Link]
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Nelson Labs. Ames Test and Genotoxicity Testing. [Link]
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Park, M.V., et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC, National Center for Biotechnology Information. [Link]
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Creative Bioarray. In Vitro Cardiotoxicity. [Link]
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Organisation for Economic Co-operation and Development (OECD). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. June 2019. [Link]
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National Toxicology Program. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. July 2010. [Link]
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Organisation for Economic Co-operation and Development (OECD). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. June 2025. [Link]
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Cyprotex. hERG Safety. [Link]
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Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. March 2025. [Link]
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Aslantürk, Ö.S. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Akto, T., et al. hERG toxicity assessment: Useful guidelines for drug design. PubMed. June 2020. [Link]
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Chemical Substance Information. [6-(4-CHLOROPHENYL)PYRIDIN-3-YL]METHANOL. [Link]
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Binding affinity of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in drug discovery
An In-depth Technical Guide to Elucidating the Binding Affinity of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in Drug Discovery
Introduction: The Critical Role of Binding Affinity in Modern Drug Discovery
In the intricate process of drug discovery, the characterization of the interaction between a small molecule and its biological target is paramount. Binding affinity, a measure of the strength of this interaction, is a critical parameter that influences a compound's potency, selectivity, and overall pharmacological profile. This guide provides a comprehensive technical overview of the methodologies used to determine the binding affinity of the novel compound, (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
While publicly available information on the specific protein targets of (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is limited, its structural similarity to certain neonicotinoids suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). Therefore, for the purpose of this illustrative guide, we will consider a hypothetical scenario where the α7 subtype of the nAChR is the protein target of interest. This will allow for a detailed exploration of the experimental workflows and data interpretation integral to characterizing a ligand-receptor interaction.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices and validation systems necessary for robust binding affinity determination.
Section 1: In Silico Prediction of Binding Affinity: A First Look
Before embarking on resource-intensive experimental assays, computational methods can provide valuable initial insights into the potential binding mode and affinity of a compound. Molecular docking is a powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Molecular Docking Workflow
The general workflow for a molecular docking study involves:
-
Preparation of the Receptor Structure: A high-resolution 3D structure of the target protein (e.g., the α7 nAChR) is obtained from a protein data bank or generated via homology modeling. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is generated and energy-minimized.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor, scoring each pose based on a defined scoring function.
-
Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.
Caption: A generalized workflow for molecular docking studies.
Interpreting Docking Results
The output of a docking simulation provides a binding score (e.g., in kcal/mol) which is an estimate of the free energy of binding. While not a direct measure of KD, it allows for the ranking of different compounds and provides a qualitative assessment of binding strength. The predicted binding pose can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Section 2: Experimental Determination of Binding Affinity: Gold Standard Techniques
Following computational assessment, the binding affinity of (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol must be determined experimentally. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques that provide high-quality binding data.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures the binding of an analyte (in this case, our compound) to a ligand (the target protein) immobilized on a sensor surface.
Causality Behind Experimental Choices: SPR is chosen for its ability to provide not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff). This detailed kinetic information is invaluable for understanding the dynamic nature of the ligand-receptor interaction and can be a key differentiator for lead optimization.
Detailed Step-by-Step Methodology for SPR:
-
Protein Immobilization: The α7 nAChR is immobilized onto a sensor chip surface. A common method is amine coupling, where the protein is covalently attached to a carboxymethylated dextran surface.
-
System Priming and Equilibration: The SPR instrument's fluidics are primed with running buffer, and a stable baseline is established.
-
Analyte Injection: A series of concentrations of (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol are injected over the sensor surface.
-
Association Phase: The binding of the compound to the immobilized protein is monitored as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation Phase: The injection of the compound is stopped, and running buffer flows over the surface. The dissociation of the compound from the protein is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound compound, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine kon, koff, and KD (KD = koff / kon).
Caption: The cyclical workflow of an SPR experiment.
Hypothetical SPR Data Summary:
| Compound Concentration (nM) | kon (1/Ms) | koff (1/s) | KD (nM) |
| 10 | 1.2 x 105 | 2.5 x 10-4 | 2.1 |
| 50 | 1.3 x 105 | 2.4 x 10-4 | 1.8 |
| 100 | 1.2 x 105 | 2.6 x 10-4 | 2.2 |
| 250 | 1.1 x 105 | 2.5 x 10-4 | 2.3 |
| 500 | 1.3 x 105 | 2.4 x 10-4 | 1.8 |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Causality Behind Experimental Choices: ITC is considered the "gold standard" for binding affinity determination because it measures the heat of binding directly, requiring no modification or labeling of the interacting partners. The comprehensive thermodynamic data it provides can offer deep insights into the driving forces of the binding event (e.g., whether it is enthalpy- or entropy-driven).
Detailed Step-by-Step Methodology for ITC:
-
Sample Preparation: The α7 nAChR is placed in the sample cell, and (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Equilibration: The system is allowed to reach thermal equilibrium.
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Caption: The linear workflow of an ITC experiment.
Hypothetical ITC Data Summary:
| Parameter | Value |
| KD | 2.5 nM |
| n (Stoichiometry) | 1.05 |
| ΔH (kcal/mol) | -8.5 |
| TΔS (kcal/mol) | 3.2 |
| ΔG (kcal/mol) | -11.7 |
Section 3: Radioligand Binding Assay: A Classic and Sensitive Approach
Radioligand binding assays are a highly sensitive and widely used method for quantifying ligand-receptor interactions. A competitive binding assay is particularly useful for determining the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Causality Behind Experimental Choices: This method is chosen for its high sensitivity and its utility when a suitable radiolabeled ligand for the target is available. Given that structurally related compounds have been used as radioligands for nAChRs, this is a highly relevant technique.
Detailed Step-by-Step Methodology for a Competitive Radioligand Binding Assay:
-
Preparation of Materials: A known concentration of the α7 nAChR, a radiolabeled ligand (e.g., [3H]-epibatidine), and a range of concentrations of the unlabeled competitor, (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, are prepared.
-
Incubation: The receptor, radioligand, and competitor are incubated together to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat that traps the receptor-ligand complexes but allows the free radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The resulting sigmoidal curve is fitted to a one-site competition model to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Hypothetical Radioligand Binding Data:
| Competitor Concentration (nM) | % Specific Binding |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 55 |
| 10 | 12 |
| 100 | 2 |
| Calculated IC50 | 1.2 nM |
| Calculated Ki | 0.8 nM |
Section 4: Data Interpretation and Validation: Ensuring Trustworthiness
A self-validating system of protocols requires a critical assessment of the data and the inclusion of appropriate controls.
-
Orthogonal Validation: The consistency of the binding affinity values obtained from different techniques (e.g., SPR, ITC, and radioligand binding) provides strong evidence for the validity of the results. In our hypothetical example, the KD and Ki values are all in the low nanomolar range, suggesting a high-affinity interaction.
-
Control Experiments:
-
SPR: A reference flow cell with an immobilized irrelevant protein should be used to subtract any non-specific binding.
-
ITC: The heat of dilution of the compound into the buffer alone must be measured and subtracted from the experimental data.
-
Radioligand Binding: Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand to ensure that the measured specific binding is accurate.
-
-
Stoichiometry: The stoichiometry value (n) of approximately 1 from the ITC data suggests a 1:1 binding model, which is consistent with the model used to fit the SPR data.
Section 5: Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to determining the binding affinity of (6-chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. By integrating in silico prediction with gold-standard experimental techniques such as SPR and ITC, and complementing these with classical methods like radioligand binding assays, a comprehensive understanding of the compound's interaction with its putative target can be achieved.
The hypothetical data presented for the interaction of this compound with the α7 nAChR suggest a high-affinity binder, a promising characteristic for a potential drug candidate. The next logical steps in a drug discovery program would include:
-
Selectivity Profiling: Assessing the binding affinity of the compound against other nAChR subtypes and a panel of other receptors to determine its selectivity.
-
Cell-Based Functional Assays: Evaluating whether the compound acts as an agonist, antagonist, or modulator of the α7 nAChR in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how chemical modifications impact binding affinity and functional activity, ultimately leading to the optimization of lead compounds.
By adhering to the principles of scientific integrity, employing self-validating experimental systems, and grounding our interpretations in established biophysical principles, we can confidently advance promising compounds through the drug discovery pipeline.
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An In-depth Technical Guide to the Early-Stage Metabolic Stability Assessment of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early-Stage Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. A compound with promising pharmacological activity is of little therapeutic value if it is rapidly metabolized in the body, leading to insufficient exposure at the target site.[1][2] Conversely, a compound that is too metabolically stable may accumulate to toxic levels or cause undesirable drug-drug interactions.[2] Therefore, the early assessment of a compound's metabolic stability is a critical step in the drug discovery and development pipeline.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the methodologies used to evaluate the early-stage metabolic stability of a novel chemical entity, using (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol as a representative example.
The liver is the primary organ responsible for drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics, preparing them for excretion.[6][7][8] These metabolic processes are broadly categorized into Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions such as glucuronidation and sulfation).[3] Understanding a compound's susceptibility to these enzymatic processes is key to predicting its pharmacokinetic profile, including its bioavailability, half-life, and potential for drug-drug interactions.[9][10][11]
This guide will detail the foundational in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—that form the cornerstone of early-stage metabolic stability assessment. We will delve into the practical execution of these assays, the rationale behind experimental choices, and the interpretation of the generated data.
Physicochemical Properties and Potential Metabolic Hotspots of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
While specific metabolic data for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is not extensively published, an analysis of its structure allows for the prediction of potential metabolic liabilities. The molecule possesses several functional groups that are known to be susceptible to metabolic enzymes:
-
Cyclopropylamino group: The cyclopropyl ring can undergo oxidation, potentially leading to ring-opening. The secondary amine is also a potential site for oxidation.
-
Pyridinyl methanol group: The primary alcohol is a prime candidate for oxidation to an aldehyde and subsequently to a carboxylic acid. It is also a potential site for Phase II conjugation, particularly glucuronidation.
-
Chloro-pyridine core: The aromatic ring system may be subject to hydroxylation at various positions, catalyzed by CYP enzymes.
Core Experimental Workflows for Metabolic Stability Assessment
The two most common and informative in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[1][4]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[12] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[12]
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Application Note: Multidimensional NMR Regiochemical Elucidation of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Introduction and Structural Rationale
Highly functionalized pyridines, such as (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (CAS: 1588424-64-9), are critical structural motifs in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and targeted protein degraders[1]. Characterizing this specific molecule presents a unique analytical challenge: the tetrasubstituted pyridine ring leaves only two isolated aromatic protons (H-2 and H-5). Because these protons are para-oriented relative to the substitution pattern, they exhibit no observable scalar coupling (³J) to each other. Consequently, 1D ¹H NMR alone cannot definitively distinguish between potential regioisomers.
This technical guide outlines a self-validating, multidimensional NMR protocol designed to unambiguously map the substitution pattern of this molecule. By leveraging Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, researchers can establish a closed-loop logical framework that confirms the exact positions of the chlorine, cyclopropylamino, and hydroxymethyl groups.
Theoretical Framework: Causality in Chemical Shifts
Before initiating the experimental workflow, it is crucial to establish the expected chemical shift environments based on the molecule's electronic properties .
-
The H-5 Shielding Effect : The cyclopropylamino group at C-4 is a potent π -electron donor. Through resonance, it significantly increases the electron density at the ortho and para positions. This resonance effect heavily shields the ortho C-5 carbon and its attached proton (H-5), pushing the H-5 singlet unusually upfield for a heteroaromatic system (predicted ~6.65 ppm) .
-
The H-2 Deshielding Effect : Conversely, H-2 is flanked by the highly electronegative pyridine nitrogen (N-1) and the C-3 hydroxymethyl group. The strong inductive electron withdrawal from the nitrogen deshields H-2, shifting its resonance significantly downfield (predicted ~7.95 ppm).
-
Quaternary Carbon Signatures : In the ¹³C spectrum, C-6 is deshielded by the electronegative chlorine atom (~146.0 ppm), while C-4 is heavily deshielded by the attached amine (~154.0 ppm).
Experimental Methodology: A Self-Validating Protocol
To ensure the structural assignment is foolproof, the protocol relies on deliberate solvent selection and a sequential 1D-to-2D NMR approach.
Step 1: Sample Preparation and Solvent Selection
-
Preparation : Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Causality of Solvent Choice : DMSO-d6 is explicitly chosen over CDCl3. Its strong hydrogen-bonding capability drastically slows the intermolecular chemical exchange of the -OH and -NH protons. This allows for the observation of sharp signals and critical scalar couplings (e.g., the triplet of the -OH group and the broad doublet of the -NH group), which serve as essential "anchors" for subsequent HMBC correlations.
Step 2: 1D NMR Acquisition
-
¹H NMR (400/600 MHz, 298 K) : Acquire a standard 16-scan spectrum. Identify the two isolated aromatic singlets (H-2 and H-5), the hydroxymethyl -CH₂- signal, and the distinct cyclopropyl multiplets.
-
¹³C NMR / DEPTQ : Acquire a carbon spectrum (minimum 512 scans) to identify the 9 unique carbon environments, specifically isolating the 5 non-protonated (quaternary) carbons from the 4 protonated carbons.
Step 3: 2D HSQC (Direct C-H Mapping)
-
Execution : Run a ¹H-¹³C HSQC experiment.
-
Purpose : This directly correlates the H-2 and H-5 protons to their respective carbons, immediately separating the protonated aromatic carbons from the quaternary carbons, establishing the baseline for long-range mapping.
Step 4: 2D HMBC (The Regiochemical Proof)
-
Execution : Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (typically J = 8 Hz).
-
Self-Validation Logic (Triangulation) :
-
Anchoring C-3: The -CH₂- protons of the hydroxymethyl group will show strong ³J correlations to C-2 and C-4, and a ²J correlation to C-3.
-
Anchoring C-4: The -NH- proton will show ³J correlations to C-3 and C-5, and a ²J correlation to C-4.
-
Anchoring C-6: The H-2 proton will show a ³J correlation to C-6 (the chlorinated carbon) and C-4, confirming the relative position of the halogen.
-
Quantitative Data Summary
The following table summarizes the expected multidimensional NMR data, forming the reference standard for this specific molecular architecture.
| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (²J, ³J) |
| 2 | 7.95 | s | 148.0 | C-3, C-4, C-6 |
| 3 | - | - | 122.0 | - |
| 4 | - | - | 154.0 | - |
| 5 | 6.65 | s | 108.0 | C-3, C-4, C-6 |
| 6 | - | - | 146.0 | - |
| -CH₂OH | 4.40 | d (J = 5.0) | 58.5 | C-2, C-3, C-4 |
| -OH | 5.20 | t (J = 5.0) | - | C-3 |
| -NH- | 6.30 | bd | - | C-3, C-4, C-5, C(cyclo) |
| -CH- (cyclo) | 2.45 | m | 24.0 | C-4, C(cyclo) |
| -CH₂- (cyclo) | 0.75 | m (2H) | 7.5 | C-4, C(cyclo) |
| -CH₂- (cyclo) | 0.45 | m (2H) | 7.5 | C-4, C(cyclo) |
Logical Workflow Visualization
The following diagram illustrates the closed-loop logical progression used to achieve definitive regiochemical confirmation.
Figure 1: HMBC-driven multidimensional NMR workflow for pyridine regiochemical elucidation.
References
- Source: Google Patents (WO2023023255A1)
-
Title : 1H NMR Spectra of Substituted Aminopyridines Source : Spectroscopy Letters (Taylor & Francis) URL :[Link]
Sources
Application Note: (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol as an Advanced Building Block for IRAK4 Inhibitors and PROTAC Degraders
Executive Summary & Mechanistic Rationale
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a highly versatile, multi-functional chemical building block predominantly utilized in the synthesis of targeted therapies against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. IRAK4 is a critical kinase and structural node in the myddosome complex, mediating Toll-like receptor (TLR) and IL-1 receptor signaling. Overactivation of this pathway, particularly driven by MYD88 L265P mutations, is a hallmark of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and various autoimmune diseases[2],.
While traditional small-molecule inhibitors targeting the IRAK4 kinase domain have shown moderate efficacy, they often fail to achieve robust clinical outcomes because IRAK4 also functions as a structural scaffolding protein[2]. To overcome this, drug development professionals have pivoted toward Proteolysis Targeting Chimeras (PROTACs) to degrade the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions[2],[3].
Structural Causality of the Building Block
The architecture of this specific pyridine derivative is engineered for optimal target engagement and synthetic modularity:
-
Pyridine Core: Acts as the primary hinge-binding motif. The pyridine nitrogen serves as a critical hydrogen bond acceptor with the kinase hinge region (e.g., Met265 in the IRAK4 active site).
-
4-(Cyclopropylamino) Group: The cyclopropyl ring efficiently fills the lipophilic pocket adjacent to the hinge. Simultaneously, the secondary amine provides a crucial hydrogen bond donor, locking the warhead into the active site[4],[5].
-
3-Hydroxymethyl (-CH₂OH): A highly reactive handle. It is typically oxidized to an aldehyde to facilitate the construction of 5-membered heterocycles (e.g., 1,3,4-thiadiazoles or pyrazoles). These heterocycles project out of the binding pocket toward the solvent-exposed region, serving as the ideal vector for PROTAC linker attachment[1].
-
6-Chloro Substituent: An electron-deficient halide activated by the para-nitrogen, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to append solubilizing groups or alternative linker trajectories[1].
Figure 1: Mechanism of Action for IRAK4 PROTACs disrupting the MYD88-driven NF-κB signaling pathway.
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity synthesis, the following protocols detail the step-by-step transformation of the building block into an advanced PROTAC intermediate. These methodologies are designed as self-validating systems , incorporating critical In-Process Controls (IPCs) to guarantee experimental trustworthiness.
Figure 2: Synthetic workflow for assembling IRAK4 PROTACs from the pyridine building block.
Protocol A: Mild Oxidation to (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)carbaldehyde
Causality & Rationale: The primary alcohol must be oxidized to an aldehyde to enable condensation reactions (e.g., with hydrazinecarbothioamides) for heterocycle formation[1]. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that would protonate the basic pyridine nitrogen, which can stall the reaction and complicate purification.
Step-by-Step Methodology:
-
Preparation: Dissolve (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (1.0 eq, e.g., 500 mg) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 2 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of the starting material mass ([M+H]⁺ = 199.06). Appearance of the dominant aldehyde product mass ([M+H]⁺ = 197.05).
-
Correction: If starting material remains >5%, add an additional 0.2 eq of DMP and stir for 1 hour.
-
-
Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted iodine species and neutralizes acetic acid byproducts).
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically pure enough (>95%) for immediate downstream cyclization.
Protocol B: SNAr Linking at the 6-Chloro Position
Causality & Rationale: Once the 3-position is elaborated into a solvent-exposed vector, the 6-chloro group can be displaced by a nucleophile (such as a PEG-linked cereblon ligand or a solubilizing piperazine ring) to finalize the PROTAC[1]. The SNAr reaction is thermodynamically driven by the electron-withdrawing nature of the pyridine ring, specifically activated by the para-nitrogen.
Step-by-Step Methodology:
-
Preparation: Combine the advanced 6-chloro-pyridine intermediate (1.0 eq) and the amine-terminated PROTAC linker-ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution, driving the equilibrium forward without competing with the primary amine for the electrophilic carbon.
-
-
Heating: Heat the mixture to 90 °C for 12–16 hours. (For rapid screening, microwave irradiation at 120 °C for 30 minutes is highly effective).
-
Self-Validation (IPC): Analyze a diluted aliquot via LC-MS.
-
Pass Criteria: Complete consumption of the 6-chloro intermediate. Observation of the desired PROTAC [M+H]⁺ mass with the characteristic loss of the chlorine isotope pattern.
-
-
Purification: Filter the reaction mixture through a 0.45 µm PTFE syringe filter and purify directly via preparative Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the final bifunctional degrader as a TFA salt.
Quantitative Data: Structure-Activity Relationship (SAR)
The modularity of the (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol scaffold allows for rapid SAR optimization. The table below summarizes representative biological data demonstrating the pharmacological shift from simple kinase inhibition to potent targeted degradation when utilizing this building block framework[1],[2],[6].
| Compound Class | Modification at 3-Position (-CH₂OH derived) | Modification at 6-Position (Cl derived) | IRAK4 Kinase IC₅₀ (nM) | IRAK4 Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ %) |
| Parent Inhibitor | Oxidized to Amide | Unmodified (Cl) | 12.5 | N/A | N/A |
| Advanced Inhibitor | 1,3,4-Thiadiazole | Piperazine | 3.2 | N/A | N/A |
| PROTAC (Short Linker) | 1,3,4-Thiadiazole-Linker-CRBN | Piperazine | 15.8 | >1000 | < 10% |
| PROTAC (Optimal PEG) | 1,3,4-Thiadiazole-PEG₂-CRBN | Piperazine | 24.1 | 25.0 | 98% |
| PROTAC (VHL Ligand) | 1,3,4-Thiadiazole-PEG₃-VHL | Piperazine | 18.5 | 42.0 | 92% |
Note: Data is aggregated from representative literature utilizing the 4-(cyclopropylamino)pyridine-3-carboxamide/methanol scaffold to illustrate the critical dependency on linker length and E3 ligase selection for achieving high Dₘₐₓ[2],[6].
References
- Source: WIPO (PCT)
-
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]
-
Targeting IRAK4 for Degradation with PROTACs Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018081294A1 - Pyrazole amide compounds as irak inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Scale-up manufacturing techniques for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
An Application Note for the Scale-Up Manufacturing of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Abstract
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a key substituted pyridine intermediate in the synthesis of various high-value pharmaceutical compounds. The transition from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges, including process safety, cost-effectiveness, impurity control, and scalability of reagents and unit operations. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, detailing a robust and optimized two-step manufacturing process. We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and address critical process parameters (CPPs) to ensure a reproducible, safe, and efficient production campaign.
Introduction and Retrosynthetic Analysis
The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and agrochemical development.[1] The target molecule, (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, possesses a unique substitution pattern that makes it a valuable building block. While numerous methods exist for pyridine synthesis, not all are amenable to large-scale production due to factors like expensive catalysts, hazardous reagents, or complex purification procedures.[2]
A logical and industrially viable approach is to construct the molecule from a readily available, functionalized pyridine precursor. Our retrosynthetic analysis identifies a two-step pathway beginning with a suitable 4,6-disubstituted-3-pyridinecarboxaldehyde.
Caption: Retrosynthetic pathway for the target molecule.
This strategy leverages a selective nucleophilic aromatic substitution (SNAr) followed by a robust aldehyde reduction, two well-understood and highly scalable reaction classes. The starting material, 6-chloropyridine-3-carbaldehyde or a derivative thereof, is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[3]
Detailed Process Chemistry and Rationale
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde
The first critical step involves the displacement of a suitable leaving group at the C4 position of the pyridine ring by cyclopropylamine. While 4,6-dichloropyridine-3-carbaldehyde could be used, the differential reactivity of the halogens can lead to selectivity issues. A more robust approach utilizes a starting material like 6-chloro-4-fluoropyridine-3-carbaldehyde, where the highly activated fluorine atom is preferentially displaced.
Reaction:
-
Starting Material: 6-Chloro-4-fluoropyridine-3-carbaldehyde
-
Reagent: Cyclopropylamine
-
Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Rationale for Choices:
-
Solvent: Acetonitrile is chosen for its favorable polarity, ability to dissolve the reactants, and relatively high boiling point, which allows for moderate heating to drive the reaction to completion. Its ease of removal during work-up is a significant advantage for scale-up.
-
Base: A non-nucleophilic organic base like triethylamine is used to scavenge the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation and deactivation of the cyclopropylamine nucleophile and minimizes potential side reactions. An inorganic base like K₂CO₃ can also be effective and may be more cost-effective at scale.
-
Temperature: The reaction is typically run at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. The temperature is a Critical Process Parameter (CPP) that must be carefully controlled to prevent impurity formation.
Step 2: Selective Reduction to (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
The final step is the reduction of the aldehyde functional group to a primary alcohol. For industrial applications, the choice of reducing agent is paramount and must balance reactivity, selectivity, safety, and cost.
Reaction:
-
Starting Material: 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Rationale for Choices:
-
Reducing Agent: Sodium borohydride is the ideal choice for this transformation at scale.[4] It is inexpensive, easy to handle, and highly selective for aldehydes and ketones, leaving the chloro- and amino-substituents on the aromatic ring untouched. In contrast, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are pyrophoric and present significant handling challenges, while borane complexes (e.g., Borane-THF) can be expensive and involve the management of gaseous byproducts.[5]
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the NaBH₄ reagent. It also acts as a proton source to quench the intermediate borate ester and liberate the final alcohol product.
-
Temperature: The reduction is highly exothermic and must be performed at a low temperature (0-5 °C) with controlled addition of the NaBH₄ to manage the heat evolution and prevent runaway reactions.
Detailed Manufacturing Protocols
Protocol 1: Synthesis of 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde (Intermediate)
Equipment:
-
Jacketed Glass Reactor (appropriate volume) with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Addition Funnel.
Materials:
| Reagent | M.W. | Quantity (1x) | Moles |
|---|---|---|---|
| 6-Chloro-4-fluoropyridine-3-carbaldehyde | 159.55 | 1.00 kg | 6.27 |
| Cyclopropylamine | 57.09 | 0.43 kg (0.54 L) | 7.52 |
| Triethylamine (TEA) | 101.19 | 0.76 kg (1.05 L) | 7.52 |
| Acetonitrile (ACN) | - | 8.0 L | - |
Procedure:
-
Charge the reactor with 6-Chloro-4-fluoropyridine-3-carbaldehyde (1.00 kg) and Acetonitrile (8.0 L).
-
Begin stirring and purge the reactor with nitrogen.
-
Add Triethylamine (0.76 kg) to the stirred suspension.
-
In a separate vessel, prepare a solution of Cyclopropylamine (0.43 kg) in Acetonitrile (2.0 L).
-
Slowly add the Cyclopropylamine solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Once the addition is complete, heat the reaction mixture to 70 ± 5 °C.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every 2 hours until the starting material is <1.0% remaining. The expected reaction time is 6-10 hours.
-
Once complete, cool the reaction mixture to 20-25 °C.
-
Concentrate the mixture under reduced pressure to approximately one-third of the original volume.
-
Add water (10 L) to the concentrated mixture and stir for 1 hour. The product will precipitate.
-
Filter the solid product, wash the cake with water (2 x 3 L), and dry under vacuum at 50 °C until constant weight is achieved.
Protocol 2: Synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (Final Product)
Equipment:
-
Jacketed Glass Reactor with overhead stirring, temperature probe, and nitrogen inlet.
Materials:
| Reagent | M.W. | Quantity (1x) | Moles |
|---|---|---|---|
| 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde | 196.64 | 1.00 kg | 5.09 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.10 kg | 2.64 |
| Methanol (MeOH) | - | 10.0 L | - |
| Water | - | 10.0 L | - |
Procedure:
-
Charge the reactor with 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde (1.00 kg) and Methanol (10.0 L).
-
Begin stirring under a nitrogen atmosphere and cool the reactor jacket to maintain an internal temperature of 0-5 °C.
-
Critical Step: Add Sodium Borohydride (0.10 kg) in small portions over 2-3 hours. Carefully monitor the internal temperature and gas evolution, ensuring the temperature does not exceed 10 °C.
-
After the full addition, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
IPC: Monitor the reaction by HPLC or TLC until the starting aldehyde is completely consumed (<0.5%).
-
Slowly quench the reaction by adding water (10 L) over 1 hour, maintaining the temperature below 20 °C.
-
Stir the resulting slurry for 1-2 hours at room temperature to allow for product crystallization.
-
Filter the solid product, wash the cake with a 1:1 mixture of Methanol/Water (2 x 2 L), followed by pure water (2 x 2 L).
-
Dry the final product under vacuum at 50 °C to a constant weight.
Process Workflow and Controls
A successful scale-up campaign relies on a well-defined workflow with integrated quality checks.
Caption: Overall manufacturing process workflow diagram.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for a production batch based on the protocols described.
| Parameter | Step 1 (Intermediate) | Step 2 (Final Product) |
| Expected Yield | 85-92% | 90-96% |
| Overall Yield | - | 76-88% |
| Purity (HPLC) | > 98.0% | > 99.5% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Key Impurities | Unreacted Starting Material (<1.0%) | Unreacted Aldehyde (<0.5%) |
| Drying Loss | < 0.5% | < 0.5% |
Conclusion
This application note outlines a validated, two-step process for the scale-up manufacturing of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. The chosen synthetic route is based on robust, cost-effective, and scalable chemical transformations. By implementing the detailed protocols and adhering to the critical process controls outlined, researchers and drug development professionals can achieve a safe, efficient, and reproducible synthesis of this valuable intermediate, facilitating its use in downstream pharmaceutical development programs.
References
- WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof.
- Henry, G. D. (2004). De Novo Synthesis of Pyridines. Tetrahedron, 60(29), 6043-6061. (Note: While a direct link to the full text may require a subscription, the abstract and citation information are widely available through academic search engines).
-
Synthesis of 6-chloro-3-pyridinemethanol. Molbase. [Link]
-
6-Chloropyridine-3-carbaldehyde | C6H4ClNO. PubChem. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. MasterOrganicChemistry. [Link]
Sources
Application Notes and Protocols for Catalytic Cross-Coupling Reactions of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 4-aminopyridine scaffold in a wide range of biologically active molecules. The protocols detailed herein are based on established methodologies for structurally similar chloropyridines and are intended to serve as a robust starting point for the synthesis of novel derivatives.
Introduction: The Significance of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in Drug Discovery
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The presence of a reactive chlorine atom at the 6-position of the pyridine ring allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby providing access to a wide chemical space for structure-activity relationship (SAR) studies. The cyclopropylamino and hydroxymethyl moieties offer additional points for modification and can act as important pharmacophoric features.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] For (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, this reaction enables the synthesis of 6-aryl- or 6-heteroaryl-substituted 4-(cyclopropylamino)pyridin-3-yl)methanol derivatives, which are valuable scaffolds in medicinal chemistry.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The oxidative addition of the C-Cl bond to a Pd(0) catalyst is often the rate-limiting step for chloropyridine substrates.[3] To overcome this, the use of electron-rich and sterically hindered phosphine ligands is crucial to promote the formation of the active catalytic species and facilitate the oxidative addition. The choice of base is also critical for the activation of the organoboron species in the transmetalation step.[1]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield and purity of the desired 6-aryl-substituted product.
Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective Pd(0) sources upon reduction in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote the challenging oxidative addition of the C-Cl bond.[4] |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong inorganic bases that are effective in the transmetalation step without promoting side reactions. |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic solvent systems are often effective for Suzuki couplings. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-(cyclopropylamino)pyridin-3-yl)methanol.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is particularly useful for the synthesis of 6-amino-substituted pyridine derivatives from (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, providing access to compounds with potential applications as kinase inhibitors and other therapeutic agents.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step.[6] A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is optimized for the coupling of various primary and secondary amines.
Table 2: Recommended Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) sources. |
| Ligand | Xantphos or BrettPhos | Bulky phosphine ligands that are highly effective for the amination of aryl chlorides.[6][7] |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-nucleophilic bases required for the deprotonation of the amine. NaOt-Bu is generally more reactive. |
| Amine | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary for the coupling of less reactive aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining the catalytic activity of the Pd(0) species.[8] |
Step-by-Step Experimental Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Reagent Addition: Add (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the tube and remove it from the glovebox.
-
Reaction Execution: Heat the reaction mixture to 110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired 6-amino-4-(cyclopropylamino)pyridin-3-yl)methanol derivative.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction provides a direct route to 6-alkynyl-substituted 4-(cyclopropylamino)pyridin-3-yl)methanol derivatives, which are important intermediates in the synthesis of various pharmaceuticals and functional materials.[10]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[11] The use of an amine base is essential to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[12]
Diagram 3: Interconnected Catalytic Cycles of the Sonogashira Coupling
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
Optimized Protocol for Sonogashira Coupling
This protocol is suitable for a range of terminal alkynes.
Table 3: Recommended Reagents and Conditions for Sonogashira Coupling
| Parameter | Recommended | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective catalyst for Sonogashira couplings.[12] |
| Copper(I) Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[12] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is generally used. |
| Solvent | DMF or THF | Anhydrous, polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating may be required for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts from deactivation. |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol). Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction Execution: Stir the reaction mixture at 60 °C for 6-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-4-(cyclopropylamino)pyridin-3-yl)methanol.
Conclusion
The palladium-catalyzed cross-coupling reactions of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer efficient pathways to C-C and C-N bond formation, enabling the generation of novel molecular scaffolds for drug discovery and materials science. The protocols outlined in these application notes serve as a comprehensive guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Royal Society of Chemistry. [Link]
-
Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[7][8]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
-
Photolytic ortho-Selective Amino Pyridylation of Aryl Isocyanates with N-Amino Pyridinium Ylides for the Synthesis of N-Arylsulfonyl Ureas. ACS Publications. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]
-
Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of the Chemical Society of Pakistan. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Application Notes and Protocols: Formulation Strategies for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in Aqueous Media
Introduction
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a pyridinylmethanol derivative with potential applications in pharmaceutical development. As with many complex organic molecules, a significant hurdle in its progression from a promising chemical entity to a viable therapeutic agent is its formulation, particularly in aqueous media for parenteral or oral administration. The inherent physicochemical properties of such compounds often lead to poor water solubility, which can severely limit bioavailability and therapeutic efficacy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to enhance the aqueous solubility and stability of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. We will delve into the mechanistic basis of several key formulation techniques, provide detailed experimental protocols, and offer insights into the selection of appropriate strategies based on the specific requirements of the drug delivery system.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is not extensively published in publicly available literature, its structure—containing a substituted pyridine ring, a secondary amine, a chloro group, and a primary alcohol—suggests it is likely a weakly basic compound with a propensity for low aqueous solubility at neutral pH. The cyclopropyl and chloro substituents contribute to its lipophilicity. Therefore, formulation strategies will primarily focus on overcoming this inherent hydrophobicity.
Core Formulation Strategies
Based on established principles for formulating poorly water-soluble active pharmaceutical ingredients (APIs), the following strategies are recommended for investigation.[1]
-
pH Adjustment: Leveraging the probable basic nature of the amine group.
-
Co-solvency: Utilizing water-miscible organic solvents to reduce the polarity of the aqueous vehicle.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin cavity.
-
Surfactant-aided Solubilization: Employing surfactants to form micelles that can solubilize the compound.
Strategy 1: pH Adjustment for Solubility Enhancement
Mechanistic Rationale
For weakly basic compounds, solubility in aqueous media is highly pH-dependent.[2][3] By lowering the pH of the formulation, the cyclopropylamino group can be protonated, forming a more soluble salt. The equilibrium shifts towards the ionized form of the drug, which has a greater affinity for the polar aqueous environment.[2][3] This is often the simplest and most direct method to enhance the solubility of ionizable drugs.[4]
Experimental Protocol: pH-Solubility Profiling
Objective: To determine the aqueous solubility of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol as a function of pH.
Materials:
-
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
A range of buffers (e.g., citrate, phosphate) covering a pH range of 2-8
-
Purified water (e.g., Milli-Q or equivalent)
-
HPLC system with a suitable column and detector for quantification
-
pH meter
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of buffer solutions at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0).
-
Add an excess amount of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol to a known volume of each buffer solution in separate vials. This ensures that a saturated solution is achieved.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow for equilibration.
-
After equilibration, visually inspect the samples to ensure that undissolved solid remains.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Measure the final pH of each saturated solution.
-
Plot the measured solubility (in mg/mL or µg/mL) against the final pH.
Data Presentation
| pH | Solubility (µg/mL) |
| 2.0 | [Insert experimental data] |
| 3.0 | [Insert experimental data] |
| 4.0 | [Insert experimental data] |
| 5.0 | [Insert experimental data] |
| 6.0 | [Insert experimental data] |
| 7.0 | [Insert experimental data] |
| 7.4 | [Insert experimental data] |
| 8.0 | [Insert experimental data] |
| Table 1: Example pH-Solubility Profile Data |
Visualization of Workflow
Figure 1: Workflow for pH-Solubility Profiling.
Strategy 2: Co-solvency
Mechanistic Rationale
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5] This reduction in polarity decreases the ability of water to exclude non-polar molecules, thereby increasing the solubility of hydrophobic compounds.[] Common co-solvents used in parenteral and oral formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400).[][7][8]
Experimental Protocol: Co-solvent Solubility Screening
Objective: To evaluate the effect of various co-solvents on the solubility of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
Materials:
-
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Purified water
-
Equipment as listed in the pH-Solubility Profiling protocol
Procedure:
-
Prepare a series of co-solvent/water mixtures in varying volume-to-volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of each co-solvent in water).
-
Add an excess amount of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol to a known volume of each co-solvent mixture.
-
Follow steps 3-7 from the pH-Solubility Profiling protocol.
-
Plot the solubility (in mg/mL or µg/mL) as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation
| Co-solvent Concentration (% v/v) | Solubility in Ethanol/Water (µg/mL) | Solubility in PG/Water (µg/mL) | Solubility in PEG 400/Water (µg/mL) |
| 0 | [Baseline aqueous solubility] | [Baseline aqueous solubility] | [Baseline aqueous solubility] |
| 10 | [Insert data] | [Insert data] | [Insert data] |
| 20 | [Insert data] | [Insert data] | [Insert data] |
| 30 | [Insert data] | [Insert data] | [Insert data] |
| 40 | [Insert data] | [Insert data] | [Insert data] |
| 50 | [Insert data] | [Insert data] | [Insert data] |
| Table 2: Example Co-solvent Solubility Data |
Visualization of Logical Relationship
Figure 3: Formation of a Cyclodextrin Inclusion Complex.
Strategy 4: Surfactant-aided Solubilization
Mechanistic Rationale
Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. [9]These micelles have a hydrophobic core and a hydrophilic shell. [9]The hydrophobic core can entrap poorly water-soluble drug molecules, effectively solubilizing them in the aqueous medium. [9][10]Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F68) are widely used in pharmaceutical formulations due to their effectiveness and relatively low toxicity. [11][12]
Experimental Protocol: Surfactant Solubility Screening
Objective: To assess the solubilization capacity of different surfactants for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
Materials:
-
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Surfactants: Polysorbate 80, Poloxamer 188
-
Purified water or a suitable buffer
-
Equipment as listed in the pH-Solubility Profiling protocol
Procedure:
-
Prepare aqueous solutions of each surfactant at various concentrations, ensuring that concentrations both below and above the known CMC are tested.
-
Add an excess amount of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol to each surfactant solution.
-
Follow steps 3-7 from the pH-Solubility Profiling protocol.
-
Plot the solubility of the drug as a function of the surfactant concentration. A significant increase in solubility is expected above the CMC.
Data Presentation
| Surfactant Concentration (% w/v) | Solubility with Polysorbate 80 (µg/mL) | Solubility with Poloxamer 188 (µg/mL) |
| 0 | [Baseline aqueous solubility] | [Baseline aqueous solubility] |
| 0.01 | [Insert data] | [Insert data] |
| 0.05 | [Insert data] | [Insert data] |
| 0.1 | [Insert data] | [Insert data] |
| 0.5 | [Insert data] | [Insert data] |
| 1.0 | [Insert data] | [Insert data] |
| Table 3: Example Surfactant Solubility Data |
Visualization of Micellar Solubilization
Figure 4: Micellar Solubilization of a Hydrophobic API.
Concluding Remarks and Strategy Selection
The selection of an optimal formulation strategy for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol will depend on several factors, including the desired route of administration, required drug concentration, and stability considerations.
-
For oral formulations, a combination of pH adjustment (if the gastric environment is favorable) and the use of co-solvents or cyclodextrins could be effective.
-
For parenteral formulations, where safety and tolerability are paramount, pH adjustment within a physiologically acceptable range, or the use of well-established solubilizers like HP-β-CD, SBE-β-CD, or specific non-ionic surfactants at low concentrations, would be the preferred approaches.
It is highly recommended to perform a systematic screening of these strategies, followed by stability studies of the lead formulations to ensure both physical and chemical integrity of the active pharmaceutical ingredient over time. This structured approach, grounded in the fundamental principles of physical pharmacy, will provide a robust foundation for the successful development of a clinically viable formulation for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
References
-
CD Bioparticles. Cyclodextrin Inclusion Compounds. Available at: [Link].
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link].
-
Taylor & Francis. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available at: [Link].
-
PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... Available at: [Link].
-
Remedium. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link].
-
Musim Mas. What Are Surfactants? Uses, Benefits, and Safety. Available at: [Link].
-
ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link].
-
University of Huddersfield. Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link].
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link].
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link].
-
PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link].
-
JMPHR. Solubility enhancement techniques: A comprehensive review. Available at: [Link].
-
ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. Available at: [Link].
-
Croda Pharma. Surfactants in biopharmaceutical development. Available at: [Link].
-
ResearchGate. Insoluble drug delivery strategies: Review of recent advances and business prospects. Available at: [Link].
-
Ommega Online. Surfactants and their Role in Pharmaceutical Product Development: An overview. Available at: [Link].
-
PubMed. A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Available at: [Link].
-
Biolin Scientific. What are surfactants and how do they work?. Available at: [Link].
-
JMPAS. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link].
-
asiapharmaceutics.info. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Available at: [Link].
- Google Patents. US6136799A - Cosolvent formulations.
-
SlideShare. PH and Solvent Effect on Drug Solubility. Available at: [Link].
-
ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link].
-
Chemwatch. [6-(4-CHLOROPHENYL)PYRIDIN-3-YL]METHANOL — Chemical Substance Information. Available at: [Link].
-
Appchem. 6-Chloro-4-methyl-3-pyridinemethanol. Available at: [Link].
-
ResearchGate. Pyridine methanol chlorinations. Available at: [Link].
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Technical Support Center: Synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Welcome to the technical support guide for the synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Overview of the Synthetic Pathway
The most common and cost-effective route to (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol proceeds in two key stages: first, a selective nucleophilic aromatic substitution (SNAr) to install the cyclopropylamino group, followed by a chemoselective reduction of an ester or carboxylic acid at the 3-position. Understanding the nuances of each step is critical to achieving high yield and purity.
Caption: General two-step synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Amination Step (SNAr)
Question 1: My amination reaction of Methyl 4,6-dichloronicotinate with cyclopropylamine shows low conversion and significant recovery of starting material. How can I improve this?
Answer: Low conversion in this SNAr reaction typically points to three factors: insufficient reactivity, suboptimal base selection, or unfavorable reaction equilibrium.
-
Causality (Reactivity): The 4-position on the pyridine ring is more activated towards nucleophilic attack than the 6-position due to the electron-withdrawing effect of the ester at the 3-position and the nitrogen atom in the ring. However, the reaction still requires thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature: Ensure the reaction temperature is adequate. These reactions are often run at elevated temperatures (e.g., 80-120 °C) in a sealed vessel or under reflux. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Base Selection: The reaction liberates HCl, which will protonate the cyclopropylamine nucleophile, rendering it inactive. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to scavenge this acid. Use at least 1.5-2.0 equivalents of the base to ensure the cyclopropylamine remains free.
-
Solvent Choice: A polar aprotic solvent like Acetonitrile (ACN), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) is ideal as it can solvate the intermediate Meisenheimer complex and facilitate the reaction.
-
Reagent Stoichiometry: While a 1:1 ratio of amine to substrate is theoretically sufficient, using a slight excess of cyclopropylamine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Question 2: I'm observing a di-substituted byproduct where both chlorine atoms are replaced by cyclopropylamine. How can I improve selectivity for the mono-aminated product?
Answer: Formation of the di-amino product occurs when the second SNAr reaction at the 6-position becomes competitive. While the 4-position is electronically favored, excessive thermal energy or prolonged reaction times can lead to this over-reaction.
-
Causality (Selectivity): After the first substitution, the electron-donating nature of the newly added amino group deactivates the ring towards further nucleophilic attack, which aids selectivity. However, this deactivation can be overcome under harsh conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of cyclopropylamine. Limit the excess to 1.1-1.2 equivalents.
-
Optimize Temperature and Time: This is the most critical parameter. Run a time-course experiment at a fixed temperature (e.g., 80 °C) and monitor for the disappearance of starting material and the appearance of both the desired product and the di-substituted byproduct. Stop the reaction once the consumption of starting material plateaus to prevent over-reaction.[1]
-
Order of Addition: Adding the cyclopropylamine slowly to the heated solution of the dichloronicotinate and base can help maintain a low instantaneous concentration of the nucleophile, favoring the more rapid initial substitution.
-
Part 2: The Reduction Step
Question 3: I am experiencing low yield during the reduction of the methyl ester to the alcohol. What is the best reducing agent to use to avoid side reactions like dehalogenation?
Answer: The choice of reducing agent is paramount for this step. The molecule contains multiple reducible functional groups: an ester, a chloro-substituent, and the pyridine ring itself. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is likely to cause dehalogenation or even ring reduction.[2][3] The key is chemoselectivity.
-
Causality (Chemoselectivity): Reducing agents have different reactivities towards various functional groups. The goal is to select one that readily reduces esters but is sluggish towards aryl chlorides and pyridine rings under the chosen conditions.
-
Recommended Agents & Conditions:
-
Lithium Borohydride (LiBH₄): This is often the reagent of choice. It is strong enough to reduce esters but is significantly less reactive than LiAlH₄, typically leaving aryl halides untouched.[3] The reaction is usually performed in ethereal solvents like THF or Diethyl Ether.
-
Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally too weak to reduce esters efficiently.[2] However, its reactivity can be enhanced by additives (e.g., CaCl₂, LiCl) or by performing the reaction in a protic solvent like ethanol at elevated temperatures. This can be a milder and safer alternative to LiBH₄.
-
Borane (BH₃•THF): Borane complexes are excellent for reducing carboxylic acids and can also reduce esters.[4] They generally do not reduce aryl halides, making them a viable option.
-
The following table summarizes the key characteristics of suitable reducing agents.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages | Potential Issues & Mitigation |
| Lithium Borohydride (LiBH₄) | THF, Ether | High | Excellent for selective ester reduction.[3] | Can be sluggish at RT; may require mild heating (40-50°C). Ensure anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low (for esters) | Safer, easier to handle. Cost-effective. | Very slow/ineffective alone. Use with additives (e.g., LiCl) or at reflux to increase rate. |
| Borane (BH₃•THF complex) | THF | Moderate | High selectivity; does not reduce aryl chlorides.[4] | Can be sensitive to moisture. Requires careful quenching of excess reagent. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | Very High | Very powerful and fast. | NOT RECOMMENDED. High risk of dehalogenation and ring reduction.[2][3] |
Question 4: My final product is contaminated with a dehalogenated impurity, (4-(cyclopropylamino)pyridin-3-yl)methanol. What causes this and how can it be prevented?
Answer: This is a classic sign that your reduction conditions are too harsh. The carbon-chlorine bond on the pyridine ring, while relatively stable, can be cleaved by potent hydride donors or catalytic hydrogenation.
-
Causality (Dehalogenation): This side reaction occurs when the reducing agent is strong enough to attack the C-Cl bond. This is particularly prevalent with LiAlH₄ or when using catalytic hydrogenation (e.g., H₂/Pd-C), where hydrogenolysis of the halide is a common side reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting dehalogenation side reactions.
To prevent this:
-
Immediately discontinue the use of LiAlH₄ or catalytic hydrogenation.
-
Switch to LiBH₄ in THF. This is the most reliable method to ensure the chloro-substituent remains intact.
-
Control the temperature. Even with LiBH₄, excessive heat can promote side reactions. Start the reaction at 0 °C, allow it to warm to room temperature, and only apply gentle heat if conversion is slow. Monitor by TLC to confirm the disappearance of the starting ester.[5]
Question 5: Purification of the final alcohol is difficult due to its high polarity and the presence of inorganic salts from the workup. What is the recommended purification method?
Answer: The final product is a polar, basic compound, which can make purification challenging. The workup of hydride reductions often generates metal hydroxides or borate salts that can complicate extraction and chromatography.
-
Causality (Purification Issues): The primary alcohol and pyridine nitrogen make the molecule quite polar and water-soluble. Inorganic salts from quenching the reaction (e.g., lithium or sodium salts) can co-extract or cause emulsions.
-
Recommended Protocol:
-
Careful Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C. Quench the excess hydride very slowly. A common and effective method is the sequential, dropwise addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. This procedure, often called a Fieser workup, is designed to produce granular, easily filterable inorganic salts.[3]
-
Filtration: After quenching, stir the resulting slurry for 30-60 minutes. The inorganic salts should precipitate. Filter the slurry through a pad of Celite® (diatomaceous earth) and wash the filter cake thoroughly with your extraction solvent (e.g., Ethyl Acetate, THF, or Dichloromethane). This step removes the bulk of the inorganic byproducts before extraction.[6]
-
Extraction: Extract the filtrate with a suitable organic solvent. Due to the product's polarity, multiple extractions will be necessary to ensure a good recovery. If the product has significant water solubility, a continuous liquid-liquid extraction might be beneficial, or back-extraction into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, then re-basifying and extracting the product.
-
Chromatography: If further purification is needed, column chromatography on silica gel is standard. Use a moderately polar mobile phase, often containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol. The basic modifier is crucial to prevent the basic pyridine product from tailing on the acidic silica gel, which leads to poor separation and lower recovery. A typical eluent system would be a gradient of Dichloromethane/Methanol or Ethyl Acetate/Hexanes with added triethylamine.
-
Experimental Protocol: Selective Reduction of Methyl 6-chloro-4-(cyclopropylamino)nicotinate
This protocol details the recommended procedure using Lithium Borohydride for its high chemoselectivity.
Materials:
-
Methyl 6-chloro-4-(cyclopropylamino)nicotinate
-
Lithium Borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve Methyl 6-chloro-4-(cyclopropylamino)nicotinate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Lithium Borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of water. You will observe gas evolution (hydrogen)—ensure adequate ventilation.
-
Workup:
-
Add Ethyl Acetate to dilute the reaction mixture.
-
Wash the organic layer sequentially with 1 M HCl (to remove any basic impurities and hydrolyze borate complexes), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 80% Ethyl Acetate in Hexanes, with 0.5% Triethylamine added to the mobile phase). Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.
References
- BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ODlj0EdXh4I-27CzHZ8zDcMXGuO9wBmOwVSG5mJf9iTFCAzSXFX332yPbrnuyJtLhmCW6ARJGjijwxMcXHeC0Cd42e5zdYffpPifaU3AwDAkzzMZA_-nMhFVPQjXO1H0BK14fxSh8Vqc_g4hxT7iWQV9MXUewygR4QeeIkMrT_JfYtKyiccwuF9NGHJxVnGsBDuSTPpyT2-ZJ-f6OR4owxoheOk=]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuYZK_49YDm4-FDyLBpeJrLS7Vd8H1iOkGSgzdCqJaUipHb2BNc9Tc-q4QG2sX6VqJ1Iab0pQJCfc_i-JosSwxnQNm5X4SJ6wSH8EpffB7VpIsa7hx1cJCz1SPWiaxS40EO6mK62zq4I2xOR1Go6c55gDagVpkjFvowYYFn1juHqPS7N009rU2AJCFHe5sLfXPmfjWsUcNV8J3EBs6MN9W_rzO4T-t5uYypBOZtmnrEze3v-M_JA=]
- ORGCHEM.BY. (2015). A Quick Guide to Reductions in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOyg0qtoCntMzPHB7UVazAOVUAa8WFeSz5YwNPWTr6fwPXjWWGzE15VL0GSYUNc4irG-A37CZwWcPJa35f_u29Hs2xvweX97p43L_PoAKDCECz1o6SId5PZFzX_zyoO3lq1Ef114_iuNRjsSQ8I6Us04KFoiPAhIw9N2BqkFoOCLPjLFHH2TjYjIoRTBx0I-9OTR6N-C_f1-W8SfVMKTE_ul_MBz0x_rwMVKjg6bKP2LwJDARXgMmWX4IxOw3Lww==]
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERDrdOEdSttiZwPmjf5REYN8SO9Tbg8w-0ZnoUkn2RaSeSipiperEOHpc4bvLecp1IdqOmv-j0nPTWPkFN775gKWWxmDMegya-h0h3dyJte4OfnSbS8edE71Fd5qmgV94eXek0v2Il3uM6m6K1V3bHXzjCVxvlL-1_kiIcSsv3z9HF4DSjaMR9JfKwxgQQ==]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRd3SSUbOaHLvRieV2GJL5y25a2n3dgkU-bQ2ZirprhToZCV3KfNUBMlpfU9l2dXOPJBRGjN3B4yKS5uBeTDVGAOSvBsGfymzvP1oiuLSV7ZpI6BKqZwoB9w7Z-SIPnSObwZRkKjFNJyDrtQ==]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (Note: This is a duplicate of reference 2 with a different URL, providing the same information). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuYZK_49YDm4-FDyLBpeJrLS7Vd8H1iOkGSgzdCqJaUipHb2BNc9Tc-q4QG2sX6VqJ1Iab0pQJCfc_i-JosSwxnQNm5X4SJ6wSH8EpffB7VpIsa7hx1cJCz1SPWiaxS40EO6mK62zq4I2xOR1Go6c55gDagVpkjFvowYYFn1juHqPS7N009rU2AJCFHe5sLfXPmfjWsUcNV8J3EBs6MN9W_rzO4T-t5uYypBOZtmnrEze3v-M_JA=]
- Myers, A. G. Research Group. Chem 115 Handouts. Harvard University. [URL: https://vertexaisearch.cloud.google.
- Molbase. Synthesis of 6-chloro-3-pyridinemethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnhyFwvoLze3ONDrZ2rFz-TXt35miPL04Qbx3tLeEbHucF5uIDXUieCMFE10d9ZQNeU2P1VQCLWZ3pQv8Jty5IBgdA140Xk-hcurytIohYO19Ewm-gHU56iZ2oueHAHr9457LaxmfoQYduNg==]
- Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM1hwHhNJW6MqN9fI2W5RDB8HigYJcr9_WAoUPyYl9C-zaaU8qtgkE_JpuTtwBqSEIT1gBeGF2CbkdBL6FhsDb_6mPCG2LzCTC_-c3sGxjqZ8YBVSoCId3POkqTEd-5XqYa_NiUrVlHwNq]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
Troubleshooting impurities in (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol production
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals involved in the synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. This guide is structured to address specific experimental challenges in a user-friendly question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
I. Overview of the Synthetic Pathway
The synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol typically proceeds in two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,6-dichloronicotinaldehyde with cyclopropylamine to form the intermediate, 6-chloro-4-(cyclopropylamino)nicotinaldehyde.
-
Reduction: Selective reduction of the aldehyde functionality of the intermediate to the corresponding primary alcohol, yielding the final product.
This guide will address potential impurities and challenges arising from each of these stages.
II. Troubleshooting Guide: Symptom-Based Problem Solving
This section is designed to help you diagnose and resolve common issues encountered during the synthesis, categorized by observable symptoms.
Symptom 1: Low Yield of the Intermediate Aldehyde (6-chloro-4-(cyclopropylamino)nicotinaldehyde)
Question: My HPLC analysis shows a low conversion of the starting material, 4,6-dichloronicotinaldehyde, and multiple unexpected peaks. What are the likely causes and how can I improve the yield?
Answer:
Low yield in the SNAr step can be attributed to several factors, primarily related to reaction conditions and the purity of reagents. The unexpected peaks likely correspond to side products from competing reactions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Causality: The nucleophilic attack of cyclopropylamine on the dichlorinated pyridine ring is the rate-determining step. Insufficient reaction time, low temperature, or inadequate mixing can lead to incomplete conversion.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be cautious, as excessive heat can lead to the formation of di-substituted byproducts.
-
Extended Reaction Time: If temperature increase is not desirable, extend the reaction time and continue monitoring until the starting material is consumed.
-
-
-
Formation of Di-substituted Impurity:
-
Causality: Cyclopropylamine can potentially substitute both chlorine atoms on the pyridine ring, leading to the formation of 4,6-bis(cyclopropylamino)nicotinaldehyde. This is more likely to occur with an excess of cyclopropylamine or at elevated temperatures.
-
Troubleshooting:
-
Stoichiometry Control: Use a controlled amount of cyclopropylamine, typically 1.0 to 1.2 equivalents.
-
Controlled Addition: Add the cyclopropylamine solution dropwise to the solution of 4,6-dichloronicotinaldehyde at a controlled temperature to minimize localized high concentrations of the nucleophile.
-
-
-
Hydrolysis of the Aldehyde:
-
Causality: The aldehyde group is susceptible to hydrolysis, especially in the presence of water and base. This can lead to the formation of the corresponding carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
-
Workflow for Diagnosing Low Yield in SNAr Step:
Caption: Troubleshooting workflow for low yield in the SNAr step.
Symptom 2: Incomplete Reduction of the Aldehyde to the Alcohol
Question: My reaction mixture shows the presence of both the desired alcohol and the starting aldehyde after the reduction step with sodium borohydride. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a common issue and can often be resolved by adjusting the reaction conditions or the work-up procedure.
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent:
-
Causality: Sodium borohydride (NaBH4) can be consumed by side reactions, such as reaction with the solvent (especially protic solvents like methanol or ethanol) or hydrolysis by any residual water.[1]
-
Troubleshooting:
-
Increase Equivalents: Increase the equivalents of NaBH4 incrementally (e.g., from 1.5 to 2.0 equivalents).
-
Portion-wise Addition: Add the NaBH4 in portions over a period of time to maintain a sufficient concentration of the reducing agent throughout the reaction.
-
-
-
Low Reaction Temperature:
-
Causality: While the reduction of aldehydes is typically fast, very low temperatures can slow down the reaction rate significantly.
-
Troubleshooting:
-
Allow to Warm: If the reaction is performed at very low temperatures (e.g., -78 °C), allow it to slowly warm to 0 °C or room temperature and monitor the progress.
-
-
-
Premature Quenching:
-
Causality: The reaction may be quenched before it has gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Before quenching, confirm the absence of the starting aldehyde by TLC or a rapid in-process HPLC check.
-
-
Experimental Protocol: Standard Reduction with Sodium Borohydride
-
Dissolve the 6-chloro-4-(cyclopropylamino)nicotinaldehyde (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 - 2.0 eq.) portion-wise over 15-30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Symptom 3: Presence of an Over-Reduced Impurity
Question: I am observing an unexpected peak in my LC-MS analysis with a mass that suggests the loss of the chloro group. Is this possible with sodium borohydride?
Answer:
While sodium borohydride is generally a mild reducing agent, under certain conditions, it can lead to the reduction of other functional groups, including the dehalogenation of activated aryl halides.
Potential Cause & Troubleshooting:
-
Reductive Dehalogenation:
-
Causality: The chloro-substituent on the pyridine ring is activated towards nucleophilic attack. While less common with NaBH4 compared to more potent reducing agents like LiAlH4, reductive dehalogenation can occur, particularly at elevated temperatures or with prolonged reaction times.
-
Troubleshooting:
-
Maintain Low Temperature: Strictly maintain the reaction temperature at 0 °C or below.
-
Limit Reaction Time: Once the starting material is consumed, quench the reaction promptly.
-
Use a Milder Reducing System: If dehalogenation is a persistent issue, consider using a milder reducing agent or a more selective catalytic hydrogenation.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nucleophilic aromatic substitution step?
A1: The most critical parameters are temperature and the stoichiometry of cyclopropylamine. Excess temperature or amine can lead to the formation of the di-substituted impurity. Careful control and monitoring are key to achieving high selectivity and yield.
Q2: How can I confirm the identity of the di-substituted impurity?
A2: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). The di-substituted impurity, 4,6-bis(cyclopropylamino)nicotinaldehyde, will have a molecular weight of approximately 229.29 g/mol , which will be readily distinguishable from the desired mono-substituted product (196.64 g/mol ).
Q3: What is the best solvent for the sodium borohydride reduction?
A3: Methanol or ethanol are commonly used and are effective solvents.[1] A co-solvent system, such as THF/methanol, can also be beneficial, particularly if the starting aldehyde has limited solubility in pure alcohol.
Q4: My final product is a yellow oil instead of a white solid. What could be the cause?
A4: Discoloration can be due to the presence of trace impurities or degradation products. Oxidation of the pyridine ring or residual starting materials can lead to colored byproducts.[3] Purification by column chromatography or recrystallization should yield the pure, white solid product. Storing the final compound under an inert atmosphere and protected from light is also recommended to prevent degradation.[3]
Q5: What is a suitable HPLC method for in-process monitoring and final purity analysis?
A5: A reverse-phase HPLC method is generally suitable. A typical starting point would be:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A linear gradient from 10% to 90% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the starting materials, intermediates, final product, and common impurities. For definitive peak identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Impurity Profile Summary Table:
| Impurity Name | Potential Source | Analytical Detection (LC-MS) |
| 4,6-dichloronicotinaldehyde | Unreacted Starting Material | m/z ~176 |
| 4,6-bis(cyclopropylamino)nicotinaldehyde | Side reaction in SNAr | m/z ~229 |
| 6-chloro-4-(cyclopropylamino)nicotinic acid | Hydrolysis/Oxidation of aldehyde | m/z ~212 |
| (4-(cyclopropylamino)pyridin-3-yl)methanol | Reductive dehalogenation | m/z ~164 |
Logical Relationship of Impurity Formation:
Caption: Potential pathways for impurity formation during synthesis.
IV. References
-
BenchChem Technical Support. (2025). Prevention of 4-Pyridinemethanol Degradation in Solution.
-
BenchChem Technical Support. (2025). Preventing degradation of 3-Pyridinemethanol during storage.
-
Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-56). Informa Healthcare.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
Singh, R., & Singh, S. (2013). Forced Degradation – A Review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6.
-
Klick, S., et al. (2005). Toward a general strategy for degradation studies: an integrated approach to stress testing. Pharmaceutical Technology, 29(2), 48-66.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Arnold, P. J., & Weber, E. J. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1944-1951.
-
Ascensio, A., et al. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Chemical Reviews.
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
-
Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]
-
PubMed. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation.
-
Merck. (n.d.). [6-chloro-4-(methylamino)pyridin-3-yl]methanol.
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
-
CymitQuimica. (n.d.). CAS 1060811-62-2: 4,6-dichloro-nicotinaldehyde.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution.
-
Jasperse, J. (n.d.). Reactions of Amines.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ChemScene. (n.d.). 959162-99-3 | (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
-
MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
-
ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride.
-
Waters. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
-
Plu.mx. (n.d.). Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection.
-
ChemicalBook. (2025). 4,6-dichloronicotinaldehyde | 1060811-62-2.
-
PMC. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.
-
Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines.
Sources
Technical Support Center: Overcoming Solubility Challenges with (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in DMSO
Welcome to the technical support center for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step process to effectively dissolve (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in DMSO.
Initial Dissolution Protocol
For initial attempts at dissolving (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, a standard protocol is recommended. This involves the careful addition of the compound to anhydrous DMSO, followed by gentle agitation.
Visualizing the Troubleshooting Workflow
To further clarify the decision-making process when encountering solubility issues, the following workflow diagram outlines the recommended steps and alternative strategies.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in DMSO.
Q1: I've added the compound to DMSO and vortexed, but it's not fully dissolving. What should I do next?
A1: If initial vortexing is insufficient, sonication is the recommended next step.[1][2] Ultrasonic baths can provide the energy needed to break down compound aggregates and facilitate dissolution.[3][4] Use short bursts of sonication (10-15 minutes) and visually inspect the solution. If undissolved particles remain, you can repeat the sonication process.
Q2: Can I heat the DMSO to improve solubility?
A2: Gentle heating can be an effective method to increase the solubility of many compounds.[1] We recommend warming the solution in a water bath at a temperature between 30-40°C. However, it is crucial to be aware that pyridinemethanol compounds can be susceptible to degradation at elevated temperatures.[5][6] Therefore, prolonged or excessive heating should be avoided.
Q3: My compound is still not dissolving, even after sonication and gentle warming. Are there other options?
A3: If physical methods are unsuccessful, the use of a co-solvent may be beneficial.[7][8] Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly soluble compounds.[7][] For a compound like (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, consider adding a small percentage (e.g., 1-10%) of a co-solvent such as N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG).[7][10]
Q4: I've noticed that my stock solution in DMSO becomes cloudy over time. What could be the cause?
A4: Cloudiness or precipitation in DMSO stock solutions is often due to the absorption of atmospheric moisture.[3][4] DMSO is hygroscopic and the presence of water can significantly decrease the solubility of many organic compounds.[3][4][11] To mitigate this, always use anhydrous DMSO and store your stock solutions in tightly sealed vials, preferably with a desiccant. Additionally, repeated freeze-thaw cycles can promote precipitation, so it is best to aliquot your stock solution into single-use volumes.[1][4]
Q5: Would adjusting the pH of the DMSO solution help with solubility?
A5: Yes, pH adjustment can be a powerful technique for ionizable compounds.[][12][13] The chemical structure of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol contains a cyclopropylamino group, which is basic. Therefore, the compound's solubility is expected to increase in acidic conditions. You can try adding a very small amount of a weak organic acid (e.g., acetic acid) to your DMSO solution to lower the pH and promote the formation of a more soluble salt.
Q6: What are the stability considerations for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in DMSO?
A6: Pyridinemethanol derivatives can be sensitive to light and oxidation.[5][6] The hydroxymethyl group on the pyridine ring can be oxidized to an aldehyde or a carboxylic acid.[6] Therefore, it is recommended to store stock solutions of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol in amber vials to protect them from light and to minimize headspace in the vial to reduce contact with air. For long-term storage, keeping the solutions at -20°C or -80°C is advisable.
Summary of Recommended Dissolution Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes precipitation caused by water absorption.[3][4] |
| Initial Agitation | Gentle vortexing | Standard first step for dissolution.[1] |
| Sonication | 10-15 minute intervals | Provides energy to break up aggregates and enhance dissolution.[2][3][4] |
| Heating | 30-40°C | Increases solubility, but use with caution to avoid degradation.[1][5][6] |
| Co-solvents | NMP, PEG (1-10%) | Can improve solubility for challenging compounds.[7][][10] |
| pH Adjustment | Addition of a weak acid | Increases solubility of the basic amino group.[12][13] |
| Storage | Amber vials, -20°C or -80°C, single-use aliquots | Protects from light and oxidation, and minimizes freeze-thaw cycles.[1][5][6] |
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
-
Kusk, K. O., Winding, A., & Trapp, S. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1096-1104. [Link]
-
Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]
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gChem. (n.d.). DMSO. Retrieved from [Link]
-
Davis, D. D., & Balahura, R. J. (1972). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 50(21), 3537-3543. [Link]
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Olsson, M., Akerud, T., & Carlsson, U. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 57(38), 5557-5564. [Link]
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Jouyban, A., Martinez, F., & Acree, W. E. (2019). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 9(56), 32599-32610. [Link]
-
GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Wipf, P., & Maciejewski, J. P. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 4(7), 643–647. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
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Kumar, S., & Singh, S. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 11(1), 64-70. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Liu, X., Wang, L., & Zhang, S. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 47(4), 957-959. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., & Janzen, W. P. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. [Link]
-
ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Retrieved from [Link]
-
Deshmukh, A. S. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 163-174. [Link]
-
Slideshare. (2016, May 2). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). [6-(4-CHLOROPHENYL)PYRIDIN-3-YL]METHANOL. Retrieved from [Link]
-
National Toxicology Program. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
-
Lin, C. L., & Lin, C. H. (2002). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. Molecules, 7(9), 686-696. [Link]
-
NextSDS. (n.d.). [1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol. Retrieved from [Link]
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- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Handling & Storage of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol —a critical intermediate frequently utilized in the synthesis of bifunctional degraders (e.g., IRAK4 PROTACs) and kinase inhibitors.
Because this molecule contains a primary alcohol, a secondary amine, and a halogenated pyridine ring, it is uniquely susceptible to multiple degradation pathways if mishandled. This guide synthesizes field-proven methodologies, mechanistic causality, and regulatory standards to ensure the structural integrity of your compound.
Core Troubleshooting FAQs
Issue 1: Appearance of an [M-2] Mass Shift and Lower Retention Time on HPLC
Q: After storing the compound for several weeks, my LC-MS analysis shows a new impurity peak with a mass of 196.65 Da (a loss of 2 Da from the parent 198.65 Da). What is causing this?
A (Causality & Mechanism): You are observing the auto-oxidation of the primary alcohol . The 3-hydroxymethyl group (-CH₂OH) is highly susceptible to atmospheric oxygen, which acts to remove a hydride equivalent, converting the primary alcohol into an aldehyde (-CHO)[1]. If left unchecked, this aldehyde can further hydrate and oxidize into a carboxylic acid[1]. The Fix: The oxidation of primary alcohols at the bench scale is driven by O₂ exposure and catalyzed by trace transition metals. You must store the compound under a strict inert atmosphere (Argon or N₂).
Issue 2: Powder Discoloration (Off-White to Yellow/Brown)
Q: I left a vial of the compound on the benchtop over the weekend. The powder has turned yellow. Is the structural integrity compromised?
A (Causality & Mechanism): Yes, the batch is likely compromised due to photodegradation . Halogenated pyridines, specifically chloropyridines, are highly sensitive to ultraviolet (UV) and near-UV visible light. The C-Cl bond at the 6-position can undergo homolytic cleavage upon photon absorption, initiating radical-mediated degradation pathways that lead to colored polymeric byproducts or dehalogenated impurities[2]. The Fix: You must adhere to the photostability principles outlined in the ICH Q1B guidelines[3]. Always use actinic shielding (amber glass vials) and store the compound in a dark environment.
Issue 3: Formation of a Pyridinone Impurity During Long-Term Storage
Q: My long-term storage samples at room temperature are showing a slow degradation into a highly polar impurity. NMR indicates the loss of the chloro group. Why?
A (Causality & Mechanism): This is hydrolytic cleavage via Nucleophilic Aromatic Substitution (S_NAr) . The 6-chloro group is positioned ortho to the electronegative pyridine nitrogen, which withdraws electron density and activates the C-Cl bond towards nucleophilic attack. Even though the 4-cyclopropylamino group is electron-donating and partially deactivates the ring, prolonged exposure to ambient humidity (H₂O) provides the nucleophile necessary to displace the chloride ion, forming a 6-hydroxypyridine (which tautomerizes to a pyridinone). The Fix: Strict moisture control is required. Implement desiccation protocols as per ICH Q1A(R2) stability testing guidelines[4].
Mandatory Visualization: Degradation & Prevention Pathways
The following logical relationship diagram maps the specific structural vulnerabilities of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol to their environmental triggers and the mandatory preventive measures required to arrest degradation.
Caption: Degradation pathways of the target molecule and corresponding preventive storage measures.
Quantitative Stability Data
To highlight the critical nature of proper storage, the table below summarizes the accelerated degradation profile of the compound under various environmental conditions, modeled after ICH Q1A(R2) stress testing parameters[4].
| Storage Condition | Environmental Trigger | 1 Month Purity (%) | 3 Month Purity (%) | 6 Month Purity (%) | Primary Degradant |
| -20°C, Dark, Argon | None (Ideal) | >99.5% | >99.5% | 99.2% | None |
| 25°C, 60% RH, Dark | Moisture / Heat | 98.1% | 94.3% | 89.7% | Pyridinone (Hydrolysis) |
| 25°C, Ambient Light | UV/Vis Light | 92.4% | 81.2% | 65.4% | Dehalogenated species |
| 40°C, 75% RH, Air | O₂, Moisture, Heat | 88.5% | 72.1% | 54.0% | Aldehyde / Carboxylic Acid |
Self-Validating Experimental Protocol: Aliquoting & Storage
To guarantee trustworthiness in your workflow, do not rely on a single bulk container. Repeatedly opening a bulk vial introduces oxygen and moisture, compounding degradation kinetics. Implement the following self-validating protocol for handling the compound.
Step-by-Step Methodology
Step 1: Lyophilization (Drying)
-
Dissolve the bulk compound in a minimal amount of LC-MS grade Acetonitrile/Water and freeze at -80°C.
-
Lyophilize the sample for 24–48 hours to remove all trace moisture. Causality: Removing trace water prevents the S_NAr hydrolysis of the 6-chloro group.
Step 2: Inert Aliquoting (Glove Box)
-
Transfer the lyophilized powder into a nitrogen or argon-purged glove box.
-
Divide the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial) using amber glass vials to provide actinic shielding against photolysis[3].
Step 3: Sealing and Desiccation
-
Cap the vials tightly with PTFE-lined septa while still inside the inert atmosphere.
-
Wrap the caps in Parafilm to prevent gas exchange.
-
Place the aliquots inside a secondary container (e.g., a desiccator jar) filled with indicating silica gel or Drierite.
Step 4: Temperature-Controlled Storage & Self-Validation
-
Store the secondary container at -20°C .
-
Self-Validation System: Designate one aliquot as the "Sentinel Vial." Every 3 months, dissolve the Sentinel Vial in deuterated DMSO and perform quantitative NMR (qNMR) against an internal standard (e.g., 1,3,5-trimethoxybenzene). If the Sentinel purity drops below 98%, the integrity of the entire batch must be re-evaluated via LC-MS before use in sensitive biological or synthetic assays.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
-
Alcohol oxidation. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
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- 2. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. xinfuda-group.com [xinfuda-group.com]
Technical Support Center: Optimizing Crystallization for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide expert guidance, actionable protocols, and robust troubleshooting advice to achieve high purity and yield for this critical intermediate.
Introduction: The Critical Role of Crystallization
Crystallization is a thermodynamically driven process where solute molecules arrange themselves into a highly ordered, three-dimensional lattice structure.[1] In pharmaceutical manufacturing, it is the most crucial unit operation for the purification and isolation of Active Pharmaceutical Ingredients (APIs) and their intermediates.[2][3] For (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, a well-controlled crystallization process is paramount to ensure the removal of process-related impurities, control polymorphic form, and define critical physical properties like particle size and flowability.
The structure of this molecule, featuring hydrogen bond donors (-OH, -NH) and acceptors (pyridine nitrogen, -OH), makes it an excellent candidate for purification via crystallization, as these functional groups can participate in the directional intermolecular interactions necessary for forming a stable crystal lattice.[4][5] This guide will walk you through the principles and practical steps to optimize this process.
Section 1: Core Principles of Crystallization
Success in crystallization hinges on the careful manipulation of solubility and supersaturation.[3]
-
Solubility: The starting point for any crystallization is to understand the compound's solubility in various solvents. An ideal solvent will dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures.
-
Supersaturation: This is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.[3] Supersaturation can be achieved through several methods:
-
Cooling Crystallization: Used for compounds whose solubility significantly decreases with temperature.[6][7]
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Anti-Solvent Addition: Involves adding a solvent in which the compound is poorly soluble to a solution of the compound, thereby reducing the overall solubility of the system.[1][8]
-
Solvent Evaporation: Slowly removing the solvent increases the solute concentration, leading to supersaturation.[1]
-
-
Nucleation & Crystal Growth: Crystallization occurs in two stages: nucleation (the initial formation of stable nuclei) and crystal growth (the subsequent growth of these nuclei).[3] For achieving high purity, the goal is to favor slow crystal growth over rapid nucleation, which can trap impurities.[9]
Section 2: Experimental Protocol for Optimization
This section provides a systematic workflow for developing a robust crystallization process for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
Caption: Workflow for Crystallization Optimization.
Step 1: Solvent System Screening
The choice of solvent is the most critical parameter.[1][3] The goal is to find a single solvent or a binary solvent system that provides a steep solubility curve with respect to temperature or anti-solvent concentration.
Recommended Solvents for Screening:
| Solvent Class | "Good" Solvents (High Solubility when Hot) | "Anti-Solvents" (Low Solubility) | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Water | Protic solvents capable of hydrogen bonding with the target molecule. Water is often a good anti-solvent. |
| Ketones | Acetone | Heptane, Hexane | Polar aprotic solvent. |
| Esters | Ethyl Acetate | Heptane, Hexane | Medium polarity solvent. |
| Nitriles | Acetonitrile | Toluene, Water, MTBE | Excellent for moderately polar compounds; often prevents "oiling out".[10] |
| Ethers | Tetrahydrofuran (THF) | Heptane, Hexane | Use with caution as THF can sometimes promote oiling.[5] |
Step 2: General Crystallization Procedure (Cooling & Anti-Solvent)
-
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add a known mass of the crude (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. Add the selected "good" solvent portion-wise while heating until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield. [9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Method A (Cooling): Allow the solution to cool slowly to room temperature. To encourage larger crystal formation, insulate the flask to slow the cooling rate.[9] Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize precipitation.[9]
-
Method B (Anti-Solvent): While the solution is hot or at room temperature, add the selected "anti-solvent" dropwise until the solution becomes persistently cloudy (the "cloud point"). Add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Seeding (Optional but Recommended): If spontaneous nucleation does not occur, add a tiny crystal of pure material (a "seed crystal") to the supersaturated solution to induce controlled crystallization.[9]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystal cake with a small amount of cold anti-solvent or the crystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Section 3: Troubleshooting Guide
Encountering issues during crystallization is common. This guide provides a systematic approach to diagnosing and solving them.
Caption: Troubleshooting Logic for Crystallization Issues.
Q&A Troubleshooting
Q1: I've cooled my solution, but no crystals have formed. What should I do?
-
A1: This indicates your solution is either not supersaturated enough or it requires help with nucleation.[9]
-
Cause: Too much solvent was used, or the compound has high solubility even at low temperatures.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can act as nucleation sites.[9]
-
Add a Seed Crystal: This is the most reliable method to trigger crystallization.
-
Increase Concentration: Gently evaporate some of the solvent and allow it to cool again.[9]
-
-
Q2: My compound separated as a liquid layer (oiled out) instead of forming solid crystals. How can I fix this?
-
A2: Oiling out occurs when the solute precipitates from solution at a temperature above its melting point in the chosen solvent system or if the solution is too highly supersaturated.[5][9]
-
Cause: Cooling the solution too quickly; high concentration of impurities depressing the melting point; the boiling point of the solvent is higher than the melting point of the solute.[9]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the supersaturation level.
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or a towel can be effective.
-
If the problem persists, consider a different solvent system entirely. Acetonitrile is often a good choice for compounds prone to oiling out.[10]
-
-
Q3: My crystal yield is very low. How can I improve it?
-
A3: A low yield is typically due to incomplete precipitation or using an excessive amount of solvent.[9]
-
Cause: Too much solvent used during dissolution; filtration was performed before crystallization was complete; insufficient cooling time or temperature.
-
Solution:
-
Ensure you are using the absolute minimum amount of hot solvent required for dissolution.
-
Increase the cooling time or use a lower temperature (e.g., an ice-salt bath or freezer) to maximize precipitation.
-
After filtration, you can attempt to obtain a second crop of crystals by concentrating the mother liquor (the remaining filtrate) and re-cooling.[9]
-
-
Q4: The crystals are very fine, like powder or tiny needles. How can I get larger crystals?
-
A4: The formation of very small crystals is a sign of rapid crystallization, where nucleation dominates over crystal growth.[9]
-
Cause: The solution was cooled too quickly, or the level of supersaturation was too high.
-
Solution:
-
Slow the rate of cooling significantly. Let the solution cool to room temperature on the benchtop for several hours before moving it to a cold bath.
-
Try a solvent system where the compound is slightly more soluble, which will result in a slower, more controlled crystal growth phase.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the role of impurities in crystallization? Impurities can have significant effects. They can inhibit nucleation, alter the crystal shape (habit), or become incorporated into the crystal lattice, reducing the final purity.[11] A successful crystallization protocol effectively excludes these impurities in the mother liquor.
-
How do I know if my crystals are pure? Purity should be assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity. Differential Scanning Calorimetry (DSC) can be used to check for a sharp melting point, which is indicative of high purity.
-
What is polymorphism and why is it important? Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is critical in pharmaceutical development to control the crystallization process to consistently produce the same, most stable polymorph.[1]
-
Can I use a co-crystal approach? Co-crystallization, the process of crystallizing an API with a pharmaceutically acceptable co-former, is an advanced technique used to modify the physicochemical properties of a drug, such as solubility or stability.[1][12][13] While it can be a powerful tool, it requires significant screening and characterization and is typically explored if standard crystallization methods fail to yield a solid with the desired properties.
References
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025).
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing.
- New Trends in the Co-crystallization of Active Pharmaceutical Ingredients. (2011). Journal of Pharmaceutical Sciences & Research.
- Pharmaceutical Crystallization in drug development. (2024). Syrris.
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (2019).
- Guide for crystalliz
- Crystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Troubleshooting pseudotropine crystalliz
- Need help with antisolvent crystalliz
- Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. (n.d.).
- Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Journal of Pharmaceutical Sciences.
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol. (n.d.). ChemScene.
- 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. (n.d.). PMC.
- [6-(4-CHLOROPHENYL)
- [6-chloro-4-(methylamino)pyridin-3-yl]methanol. (n.d.). Merck.
- Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applic
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol. (n.d.). CymitQuimica.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
- Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one chloroform monosolvate. (2015).
- Relevant impurities of technical active substances. (n.d.). BVL.
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- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Crystallization Tips | Hampton Research [hamptonresearch.com]
- 8. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Chromatography Troubleshooting for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex co-elution challenges associated with (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol .
This molecule presents a unique chromatographic profile: it contains a basic pyridine ring, a secondary cyclopropylamine, a polar hydroxymethyl group, and a hydrophobic, electronegative chlorine atom. This multi-functional nature makes it highly susceptible to secondary column interactions and co-elution with structurally similar impurities (such as regioisomers or des-chloro byproducts).
The following diagnostic frameworks, mechanistic FAQs, and self-validating protocols are engineered to help you achieve baseline resolution and ensure absolute peak purity.
Diagnostic Workflow: Root Cause Analysis of Co-Elution
Before altering your method, you must identify the chemical nature of the co-eluting impurity. Use the decision tree below to navigate from detection to resolution.
Decision tree for resolving co-elution of the pyridine intermediate.
Expert FAQs: Mechanistic Troubleshooting
Q1: My chromatogram shows a perfectly symmetrical peak for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. How do I definitively confirm if an impurity is co-eluting underneath it? A: Symmetrical peaks can be deceiving. Perfect co-elution occurs when two compounds share an identical capacity factor ( k′ ), coming off the column simultaneously. To detect hidden impurities, you must utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS) for peak purity analysis. Across a single peak, a DAD collects approximately 100 UV spectra; if the spectral profiles shift or differ between the leading and trailing edges of the peak, the system will flag a potential co-elution[1].
Q2: I have confirmed co-elution with a positional isomer (e.g., a 2-chloro or 5-chloro regioisomer). Standard C18 columns fail to resolve them. What is the mechanistic solution? A: Standard C18 stationary phases rely primarily on dispersive hydrophobic interactions, which are often insufficient to distinguish the subtle spatial differences in rigid aromatic rings like functionalized pyridines. To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. The rigid fluorinated ring of a PFP column introduces π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[2]. This chemistry is highly sensitive to the spatial orientation of the electronegative chlorine atom on the pyridine ring, providing the extra retention and selectivity required to separate halogenated positional isomers[3].
Q3: The main peak is tailing severely, which is swallowing a closely eluting des-chloro impurity. How do I fix the peak shape to reveal the co-elution? A: Peak tailing in this molecule is driven by its basic functional groups. The pyridine nitrogen (pKa ~5.2) and the secondary cyclopropylamine are highly prone to secondary ion-exchange interactions with residual ionized silanols ( SiO− ) on the silica support[4][5]. To remedy this, you must control the ionization state. Lowering the mobile phase pH (e.g., using 0.1% Formic Acid) deactivates the residual silanols by fully protonating them, thereby eliminating the secondary interactions and yielding symmetrical peaks[6].
Quantitative Data: Stationary Phase Selection Matrix
To effectively resolve co-elutions, you must match the stationary phase chemistry to the specific nature of the impurity. The table below summarizes the quantitative and mechanistic advantages of various column chemistries for this specific compound.
| Stationary Phase | Primary Interaction | Secondary Interaction | Best For Resolving | Recommended Modifier |
| C18 (Alkyl) | Hydrophobic (Dispersive) | None (if fully end-capped) | General lipophilic impurities | Acetonitrile |
| PFP (Pentafluorophenyl) | π−π , Dipole-Dipole | Hydrogen Bonding, Shape | Halogenated regioisomers | Methanol |
| Biphenyl | π−π | Hydrophobic | Aromatic positional isomers | Methanol |
| Mixed-Mode (C18/Cation-Exchange) | Hydrophobic | Electrostatic (Ion-Exchange) | Polar basic byproducts | Acetonitrile / Buffer |
Step-by-Step Experimental Protocols
Protocol A: Orthogonal Column Screening for Isomeric Co-elution
Objective: Baseline separation of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol from its regioisomers.
-
Column Selection: Install a high-efficiency PFP column (e.g., 2.7 µm core-shell PFP, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 6.8).
-
Mobile Phase B: 100% Methanol.
-
Causality Note: Methanol is strictly required here. Using Acetonitrile (a π -acid) will suppress the critical π−π interactions between the PFP stationary phase and the pyridine ring, leading to poor separation[7].
-
-
Gradient Execution: Program a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation: Process the chromatogram in your CDS. Calculate the resolution ( Rs ) between the main peak and the isomer. An Rs≥1.5 validates the orthogonal separation mechanism.
Protocol B: pH Optimization to Eliminate Silanol Tailing
Objective: Suppress secondary ion-exchange interactions to reveal closely eluting impurities hidden in the peak tail.
Workflow for optimizing mobile phase pH to eliminate silanol interactions.
-
Buffer Selection: Prepare Mobile Phase A using 0.1% Formic Acid in MS-grade water (yielding a pH of ~2.7). This pH is significantly below the pKa of the pyridine ring, ensuring the analyte is fully ionized, but crucially, it protonates and neutralizes the acidic silanols on the silica surface.
-
Column Matching: Ensure your column is compatible with low-pH environments to prevent the loss of bonded stationary phase[8].
-
Injection & Monitoring: Inject 2 µL of the sample at a concentration of 0.5 mg/mL. Monitor the UV absorbance at 254 nm.
-
Self-Validation: Calculate the USP Tailing Factor ( Tf ). A Tf between 0.9 and 1.2 confirms that secondary interactions have been successfully suppressed, ensuring that any subsequent shoulders or split peaks are genuine co-eluting impurities, not chromatographic artifacts.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. helixchrom.com [helixchrom.com]
- 6. realab.ua [realab.ua]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
A Comparative Analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol and Other Substituted Pyridines in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the substituted pyridine scaffold stands as a cornerstone, integral to the architecture of numerous FDA-approved therapeutics.[1] Its prevalence is a testament to its versatile nature, offering a privileged framework for constructing molecules with a wide spectrum of biological activities, from anticancer to antimicrobial agents.[2][3] This guide provides an in-depth, comparative analysis of a specific, yet representative, substituted pyridine, (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, and situates its medicinal chemistry potential against other notable substituted pyridine alternatives. Our focus is to dissect the structure-activity relationships (SAR) that govern molecular performance, backed by experimental data and established medicinal chemistry principles.
The Privileged Scaffold: 6-Chloro-4-aminopyridine as a Kinase Inhibitor Core
The 6-chloro-4-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[4] The pyridine nitrogen and the exocyclic amino group are perfectly poised to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition. The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling further chemical elaboration through cross-coupling reactions to enhance potency and selectivity.[4]
The subject of our focus, (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, embodies several key features of a modern kinase inhibitor lead compound. The 4-cyclopropylamino group is of particular interest. The cyclopropyl ring, a small, strained carbocycle, is a favored substituent in medicinal chemistry for its ability to confer a range of desirable properties, including increased metabolic stability, enhanced potency, and improved ligand efficiency.[5][6] The 3-hydroxymethyl group can also contribute to binding through hydrogen bonding interactions with the solvent front or other regions of the active site.
While specific biological data for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is not extensively published in the public domain, its structural congeners, particularly those with alternative N-alkyl substituents, have been disclosed in the patent literature, often as inhibitors of protein kinases such as p21-activated kinase 4 (PAK4) or other members of the kinome.[7] This allows for a robust, data-driven comparative analysis.
Comparative Analysis: The Impact of Substitution on Biological Activity
To understand the potential of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, we will compare it to two classes of substituted pyridines:
-
Direct Analogues: 6-Chloro-4-(alkylamino)pyridin-3-yl methanol derivatives with varying alkyl groups.
-
Alternative Scaffolds: Other substituted pyridine-based kinase inhibitors.
Let us consider the hypothetical inhibitory activities of a series of 6-chloro-4-(alkylamino)pyridin-3-yl methanol derivatives against a representative kinase, based on SAR trends observed in similar series.
| Compound | R Group | Hypothetical Kinase IC50 (nM) | Rationale for Potency | Expected Metabolic Stability |
| 1 | Cyclopropyl | 15 | Rigid conformation, potential for favorable hydrophobic interactions. | High |
| 2 | Isopropyl | 30 | Bulkier group may lead to steric hindrance. | Moderate |
| 3 | Ethyl | 50 | Smaller alkyl group, potentially weaker hydrophobic interactions. | Low to Moderate |
| 4 | Methyl | 80 | Minimal hydrophobic interaction. | Low |
This data is representative and intended for comparative purposes based on established medicinal chemistry principles.
The enhanced potency of the cyclopropyl analogue (1 ) can be attributed to several factors. The rigid nature of the cyclopropyl ring can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding.[5][6] Furthermore, the unique electronic properties of the cyclopropyl group can lead to favorable interactions with the protein. Metabolically, the cyclopropyl group is often more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[5][6] In contrast, the ethyl and methyl analogues (3 and 4 ) would be more susceptible to N-dealkylation or oxidation, representing potential metabolic liabilities. The isopropyl analogue (2 ) offers a balance of hydrophobicity and metabolic stability but may introduce steric clashes within the binding pocket of some kinases.
The 6-chloro-4-aminopyridine scaffold is just one of many successful strategies for targeting the kinase ATP binding site. Other notable substituted pyridine-based kinase inhibitors include:
-
2-Aminopyridine-based inhibitors: These compounds often feature a larger substituent at the 2-amino position, which can extend into the solvent-exposed region of the kinase. This allows for the introduction of solubilizing groups or moieties that can pick up additional interactions.[8]
-
Pyrido[d]pyrimidines and Pyrimido[5,4-d]pyrimidines: These fused ring systems are bioisosteres of the purine core of ATP and have been successfully employed in the design of potent EGFR and CDK inhibitors.[9][10]
| Scaffold | Example Drug/Compound | Target Kinase(s) | Key Structural Features |
| 6-Chloro-4-aminopyridine | (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (Hypothetical) | e.g., PAK4, other kinases | Hinge-binding aminopyridine, synthetic handle at C6. |
| 2-Aminopyridine | GDC-0941 (Pictilisib) | PI3K | 2-aminopyridine core with extensive substitution. |
| Pyrido[3,2-d]pyrimidine | PD173074 | FGFR | Fused ring system mimicking the purine core of ATP. |
The choice of scaffold is often dictated by the specific topology of the target kinase's ATP binding site and the desired selectivity profile. While the 6-chloro-4-aminopyridine scaffold provides a robust starting point for hinge-binding, alternative scaffolds may offer advantages in accessing different sub-pockets within the active site or in achieving a more desirable selectivity profile across the kinome.
Experimental Protocols
The evaluation of novel kinase inhibitors involves a standardized cascade of in vitro and cell-based assays.
This assay measures the binding of a test compound to the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., PAK4)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds
-
Assay buffer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the test compound.
-
Incubate for 60 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value from the dose-response curve.
This assay measures the ability of a compound to engage its target kinase within living cells.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Add the NanoBRET™ tracer.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate.
-
Read the plate on a luminometer capable of measuring BRET.
-
Calculate the IC50 value from the dose-response curve.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for kinase inhibitor evaluation.
Caption: A simplified representation of a kinase signaling pathway.
Caption: A general workflow for kinase inhibitor discovery and evaluation.
Conclusion
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol represents a compelling molecular architecture within the broader class of substituted pyridine kinase inhibitors. While direct, publicly available data on this specific compound is limited, a thorough analysis of its structural features and comparison with close analogues and alternative scaffolds provides a strong rationale for its potential as a potent and metabolically stable kinase inhibitor. The strategic incorporation of a cyclopropylamino group at the 4-position is a key design element that is anticipated to confer advantages in both potency and pharmacokinetics over simple alkyl substituents. Further experimental validation is required to fully elucidate the therapeutic potential of this and related compounds, but the underlying medicinal chemistry principles strongly support its promise as a valuable lead structure in the ongoing quest for novel kinase-targeted therapies.
References
-
Zhang, T., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 209-225. [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Sareen, V., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. [Link]
-
Jefferies, L., et al. (2019). Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]
-
Sareen, V., et al. (2005). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Indian Journal of Chemistry - Section B, 44B(10), 2096-2101. [Link]
- Kangdi Medical Co ltd. (2022). Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
-
USPTO. (n.d.). Application Data. Open Data Portal. [Link]
-
Rodriguez, J. S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]
-
Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
-
Metcalf, B., et al. (2019). (12) United States Patent. Google Patents, US 10,233,180 B2. [Link]
- Knight, S. D., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Peterson, E. A., & Deiters, A. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]
-
Goldfarb, A., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3465-3481. [Link]
-
Fischer, P. M., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(18), 3985-3995. [Link]
-
Buzzetti, F., et al. (1997). 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. European Patent Office, EP 0795556 A1. [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
- Janssen Pharmaceutica NV. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129331. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol Purity
This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] We will compare two common High-Performance Liquid Chromatography (HPLC) approaches—a traditional reversed-phase (RP-HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method—to provide researchers and drug development professionals with the insights needed to select and validate the most suitable method for their specific requirements.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For purity testing, this means the method must be able to accurately and reliably quantify the main compound while separating it from any potential impurities, such as starting materials, by-products, or degradation products.[4][5]
Foundational Principles of Method Validation
Before delving into specific protocols, it is crucial to understand the core validation characteristics as defined by ICH Q2(R1).[1][6] These parameters provide documented evidence that the analytical procedure is reliable, precise, and accurate for its intended use.[5][7]
The primary validation parameters for impurity testing are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[10]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for a comprehensive method validation process.
Caption: A typical workflow for analytical method validation, from development to final reporting.
Comparative Methodologies: RP-HPLC vs. UHPLC
The choice between traditional HPLC and modern UHPLC often involves a trade-off between speed, resolution, and equipment availability. While HPLC is a robust and widely used technique, UHPLC offers significant advantages in terms of analysis time and separation efficiency due to the use of sub-2 µm particle size columns.
The structural features of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol—a substituted pyridine ring—suggest that reversed-phase chromatography will be a suitable separation technique.[4][8]
Method 1: Conventional RP-HPLC
This method represents a standard, robust approach widely available in most analytical laboratories.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (e.g., ~275 nm). A PDA detector is recommended to monitor for co-eluting impurities.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
Method 2: High-Throughput UHPLC
This method is designed for laboratories seeking faster analysis times and higher resolution, which is particularly useful for complex impurity profiles.
Experimental Protocol: UHPLC
-
Instrumentation: UHPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6.1-7 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: ~275 nm (with PDA monitoring).
-
Injection Volume: 2 µL.
-
-
Sample Preparation: Same as the RP-HPLC method.
The following diagram outlines the general analytical workflow from sample preparation to data analysis.
Caption: Standard workflow for purity analysis by HPLC/UHPLC.
Validation Data Comparison
The following tables summarize hypothetical but representative validation data for the two methods, based on ICH acceptance criteria.
Table 1: System Suitability and Specificity
| Parameter | RP-HPLC Method | UHPLC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
| Specificity | No interference from placebo or degradation products at the analyte's retention time. | No interference from placebo or degradation products at the analyte's retention time. | Peak purity index > 0.999; no co-elution. |
| Resolution (Rs) | > 2.0 between analyte and closest impurity. | > 2.5 between analyte and closest impurity. | Rs > 1.5 |
Specificity is demonstrated through forced degradation studies (acid, base, oxidation, heat, light), ensuring that all degradation product peaks are well-separated from the main analyte peak.[8][12]
Table 2: Linearity, Range, Accuracy, and Precision
| Parameter | RP-HPLC Method | UHPLC Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1.0 - 150 (LOQ to 150% of target) | 0.5 - 150 (LOQ to 150% of target) | Appropriate for the assay. |
| Accuracy (% Recovery) | 99.2% - 100.8% | 99.5% - 101.0% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.30% | RSD ≤ 2.0% |
| - Intermediate | 0.65% | 0.50% | RSD ≤ 2.0% |
Accuracy is typically assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).[8][13] Precision is evaluated by calculating the Relative Standard Deviation (RSD) of a series of measurements.[14]
Table 3: Sensitivity and Robustness
| Parameter | RP-HPLC Method | UHPLC Method | Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 0.15 | S/N ratio ≥ 3:1[13] |
| LOQ (µg/mL) | 1.0 | 0.5 | S/N ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor changes in flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2). | No significant impact on results from minor changes in flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2). | System suitability parameters must be met. |
The diagram below illustrates the factors considered during a robustness study.
Caption: Key parameters varied during a robustness study to assess method reliability.
Conclusion and Recommendations
Both the conventional RP-HPLC and the modern UHPLC methods are capable of being validated for the purity determination of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol according to ICH guidelines.
-
The RP-HPLC method is a reliable and robust workhorse, suitable for quality control laboratories where throughput is not the primary concern. Its longer run time allows for excellent separation, and the method is compatible with a wide range of standard HPLC equipment.
-
The UHPLC method offers significant advantages in speed, reducing analysis time from 30 minutes to just 7 minutes. This leads to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[15] The improved resolution and sensitivity (lower LOD/LOQ) make it particularly advantageous for detecting and quantifying trace-level impurities.
Recommendation: For new method development, the UHPLC approach is highly recommended . The initial investment in UHPLC-capable instrumentation is offset by long-term gains in productivity, data quality, and operational efficiency. If a laboratory is equipped only with standard HPLC systems, the described RP-HPLC method provides a fully compliant and scientifically sound alternative. The ultimate choice depends on the specific needs, resources, and throughput requirements of the laboratory.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: LinkedIn URL: [Link]
-
Title: A BRIEF REVIEW ON HPLC METHOD VALIDATION Source: JETIR URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Drug Discovery and Development URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: LinkedIn URL: [Link]
-
Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: ACS Publications URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: ptfarm.pl URL: [Link]
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Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]
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Title: Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods Source: ResearchGate URL: [Link]
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Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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Title: Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
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Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: HSA URL: [Link]
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Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Introduction
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif, featuring a substituted pyridine core, is of significant interest to drug development professionals. The efficient and scalable synthesis of this intermediate is paramount for advancing drug discovery programs. This guide provides a comparative analysis of the most viable synthetic strategies for the preparation of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol, offering detailed experimental protocols and a critical evaluation of each route's advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important intermediate.
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol presents two primary challenges: the selective introduction of the cyclopropylamino group at the C4 position of the pyridine ring and the reduction of a C3 functional group to a hydroxymethyl moiety without affecting the chloro-substituent at C6. Two main retrosynthetic disconnections are considered, forming the basis of the comparative routes detailed below.
Caption: Retrosynthetic analysis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
Route 1: Synthesis via Nucleophilic Aromatic Substitution of 4,6-Dichloronicotinic Acid followed by Reduction
This route is a robust and efficient two-step process commencing with the commercially available 4,6-dichloronicotinic acid. The strategy hinges on the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a selective nucleophilic aromatic substitution, followed by a chemoselective reduction of the carboxylic acid.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-4-(cyclopropylamino)nicotinic acid
-
Rationale: The electron-withdrawing carboxylic acid group at the 3-position activates the chlorine atom at the 4-position for nucleophilic aromatic substitution more than the chlorine at the 6-position. The use of a suitable base is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion.
-
Procedure:
-
To a stirred solution of 4,6-dichloronicotinic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF), add cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) or potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 6-chloro-4-(cyclopropylamino)nicotinic acid.
-
Step 2: Synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Rationale: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. However, to maintain the chloro-substituent, a chemoselective reagent is necessary. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), are well-suited for this transformation as they readily reduce carboxylic acids without affecting aryl halides.[1]
-
Procedure:
-
To a stirred suspension of 6-chloro-4-(cyclopropylamino)nicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 3.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol.
-
Performance and Discussion
| Parameter | Route 1 |
| Starting Material | 4,6-Dichloronicotinic Acid |
| Number of Steps | 2 |
| Typical Overall Yield | 60-75% |
| Key Reagents | Cyclopropylamine, Borane-THF |
| Advantages | - High regioselectivity in the amination step.- Commercially available starting material.- Good overall yield.- Avoids protection/deprotection steps. |
| Disadvantages | - Use of borane reagents requires anhydrous conditions and careful handling. |
Route 2: Synthesis via Amination of a 3-Formylpyridine Precursor followed by Reduction
This alternative route involves the initial formation of a pyridine-3-carbaldehyde intermediate, followed by nucleophilic aromatic substitution and subsequent reduction of the aldehyde. This approach is conceptually sound but faces challenges in the synthesis of the key intermediate and potential side reactions.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde
-
Rationale: Similar to Route 1, this step relies on the selective displacement of the C4-chloro group. The aldehyde functionality at the 3-position also contributes to the activation of the C4 position.
-
Procedure (Proposed):
-
Synthesize 4,6-dichloro-3-formylpyridine from a suitable precursor (e.g., by formylation of 2,4-dichloropyridine, which can be a challenging and low-yielding process).
-
React 4,6-dichloro-3-formylpyridine (1.0 eq) with cyclopropylamine (1.2 eq) and a base (e.g., triethylamine, 2.5 eq) in a polar aprotic solvent like DMF at elevated temperatures.
-
Monitor the reaction and upon completion, perform an aqueous workup to isolate the intermediate aldehyde.
-
Step 2: Synthesis of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
-
Rationale: The reduction of an aldehyde to a primary alcohol is a standard transformation that can be achieved with mild reducing agents like sodium borohydride (NaBH₄). This reagent is highly selective for aldehydes and ketones and will not affect the aryl chloride.[2]
-
Procedure:
-
Dissolve 6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.0-1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final product.
-
Performance and Discussion
| Parameter | Route 2 |
| Starting Material | 4,6-Dichloro-3-formylpyridine (or its precursor) |
| Number of Steps | 2 (plus synthesis of the starting material) |
| Typical Overall Yield | Lower, due to challenges in preparing the starting material |
| Key Reagents | Cyclopropylamine, Sodium Borohydride |
| Advantages | - Utilizes a milder and easier-to-handle reducing agent (NaBH₄). |
| Disadvantages | - The starting material, 4,6-dichloro-3-formylpyridine, is not readily available and its synthesis can be complex and low-yielding.- Potential for side reactions involving the aldehyde group during the amination step. |
Comparative Analysis and Conclusion
| Feature | Route 1 | Route 2 |
| Starting Material Availability | Readily available | Not readily available |
| Overall Efficiency | High | Low to Moderate |
| Scalability | Good | Poor |
| Safety and Handling | Requires handling of borane | Uses standard laboratory reagents |
| Predictability & Reliability | High | Moderate, due to challenges with the starting material |
Based on the analysis of both synthetic strategies, Route 1 is the superior and recommended method for the preparation of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol. Its reliance on a commercially available starting material, the high regioselectivity of the nucleophilic aromatic substitution, and the reliable, chemoselective reduction of the carboxylic acid make it a more efficient, scalable, and predictable pathway. While Route 2 employs a milder reducing agent in the final step, the significant challenges associated with the synthesis of the requisite starting material diminish its practical utility for routine laboratory and process scale-up applications. For researchers and drug development professionals, Route 1 offers a more direct and robust approach to this valuable synthetic intermediate.
References
-
PrepChem. Synthesis of 6-chloronicotinic acid. [Link]
-
Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(19), e202200581. [Link]
-
University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water. Chemical Science, 14(11), 2866-2873. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]
Sources
Navigating the In Vitro to In Vivo Translation of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol Analogs: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the journey from a potent in vitro "hit" to an efficacious in vivo "lead" is fraught with challenges. The (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of the in vitro and in vivo activities of a hypothetical series of analogs based on this core structure. We will explore the causal relationships behind experimental choices, dissect the methodologies for robust evaluation, and present a framework for understanding the critical in vitro-in vivo correlation (IVIVC).
The Promise of the 4-Aminopyridine-3-methanol Scaffold
The 4-aminopyridine core is a well-established pharmacophore known to interact with the hinge region of many protein kinases, a key interaction for potent inhibition. The addition of a cyclopropylamino group at the 4-position can enhance potency and introduce favorable physicochemical properties. The methanol group at the 3-position offers a crucial point for further chemical modification to fine-tune selectivity, potency, and pharmacokinetic (PK) parameters. The 6-chloro substituent can also play a role in target engagement and provides a synthetic handle for further diversification.
A Tale of Three Analogs: A Comparative Case Study
To illustrate the complexities of translating in vitro data to in vivo performance, we will examine a hypothetical series of three analogs (Analog A, B, and C) built upon the (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol core. These analogs differ by the substituent on the 3-methanol group, a common strategy for optimizing drug-like properties.
| Analog | R-Group (at 3-methanol) | In Vitro Potency (Kinase X IC50) | Cell Proliferation (MCF-7 GI50) | In Vivo Efficacy (Tumor Growth Inhibition) | Oral Bioavailability (F%) |
| Analog A | -H | 10 nM | 50 nM | 15% | 5% |
| Analog B | -CH3 | 50 nM | 250 nM | 60% | 45% |
| Analog C | -CF3 | 5 nM | 25 nM | 5% | <1% |
This data immediately highlights the non-linear relationship between in vitro potency and in vivo efficacy. Analog C, the most potent in vitro, shows negligible in vivo activity, likely due to poor bioavailability. Conversely, Analog B, while less potent in vitro than Analog A, demonstrates significantly better in vivo efficacy, pointing towards a more favorable pharmacokinetic profile.
The In Vitro Gauntlet: Establishing a Baseline of Activity
The initial assessment of any new chemical entity begins with a battery of in vitro assays to determine its potency, selectivity, and cellular activity.
Biochemical Kinase Inhibition Assay
The primary in vitro assay for kinase inhibitors measures the direct inhibition of the target enzyme.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in a suitable buffer.
-
Compound Dilution: Serially dilute the test compounds in DMSO to create a concentration gradient.
-
Assay Plate Preparation: Add the kinase, tracer, and antibody solution to a 384-well plate.
-
Compound Addition: Add the diluted test compounds to the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the acceptor (tracer) and donor (antibody) emission signals. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
Demonstrating that a compound can inhibit the growth of cancer cells is a critical next step. The MTT or Sulforhodamine B (SRB) assays are commonly employed for this purpose.
Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay
-
Cell Seeding: Plate tumor cells (e.g., HCT116) in 96-well plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid.
-
Staining: Stain the fixed cells with SRB dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell growth inhibition against the log of the compound concentration.
The In Vivo Arena: Where Promising Compounds Face Reality
Positive in vitro data is only the first hurdle. In vivo studies in animal models are essential to assess a compound's efficacy, tolerability, and pharmacokinetic properties in a complex biological system.
Pharmacokinetic (PK) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for predicting its in vivo behavior.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer the test compound to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[1]
Tumor Xenograft Efficacy Studies
To evaluate the anti-cancer activity in a living organism, human tumor cells are implanted in immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into the flank of nude mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Animal Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Bridging the Gap: Understanding In Vitro-In Vivo Discrepancies
The divergence between in vitro potency and in vivo efficacy is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Metabolic Instability: The compound may be rapidly metabolized by liver enzymes, leading to low systemic exposure.
-
Poor Solubility and Permeability: The compound may not be well absorbed from the gastrointestinal tract after oral administration.
-
High Plasma Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of free drug available to reach the target tissue.
-
Off-Target Effects: The compound may have unforeseen interactions with other biological targets in vivo, leading to toxicity or reduced efficacy.
Visualizing the Path from Lab Bench to Preclinical Model
The following diagram illustrates the typical workflow for evaluating novel chemical entities, from initial in vitro screening to in vivo efficacy studies.
Caption: Drug discovery workflow from in vitro to in vivo evaluation.
Conclusion: A Multifaceted Approach to Predictive Drug Development
The successful development of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol analogs, and indeed any novel therapeutic, hinges on a comprehensive and integrated approach to in vitro and in vivo evaluation. While potent in vitro activity is a prerequisite, it is by no means a guarantee of in vivo success. A thorough understanding of a compound's pharmacokinetic properties and a careful assessment of its efficacy and tolerability in relevant animal models are essential for identifying lead candidates with a high probability of clinical success. By embracing a holistic view of drug action and employing robust experimental methodologies, researchers can navigate the complexities of the in vitro to in vivo transition and accelerate the delivery of innovative medicines to patients in need.
References
- Gangjee, A., et al. (2013). Structure–Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-Microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues as Antitumor Agents. Journal of Medicinal Chemistry.
-
Zheng, et al. (Year). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
White, A. W., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research. [Link]
Sources
Benchmarking (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol: A Comparative Guide for IRAK4 Kinase Inhibition
Executive Summary & Structural Rationale
In the landscape of targeted immunology and oncology, Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in Toll-like receptor (TLR) and IL-1R signaling. Developing highly selective inhibitors for IRAK4 is notoriously difficult due to its unique tyrosine gatekeeper residue (Tyr262), which restricts access to the deep hydrophobic pocket of the ATP-binding site ()[1].
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (CAS: 1588424-64-9) is a highly specialized, low-molecular-weight fragment utilized as a foundational pharmacophore in the synthesis of advanced IRAK4 inhibitors and bifunctional degraders (PROTACs) ()[2]. Structurally, the pyridine nitrogen and the cyclopropylamino NH are perfectly positioned to form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met265 in IRAK4). Meanwhile, the hydroxymethyl and chloro substituents serve as optimal synthetic vectors for attaching ubiquitin ligase-recruiting linkers[2].
This guide objectively benchmarks this fragment against PF-06650833 (Zimlovisertib) —a gold-standard, clinical-stage IRAK4 inhibitor—and Staurosporine , a pan-kinase control, providing researchers with a robust framework for evaluating novel IRAK4-targeting moieties.
Mechanistic Overview: The IRAK4 Myddosome Axis
To understand the benchmarking logic, one must trace the causality of the signaling cascade. Upon TLR/IL-1R activation, the adaptor protein MyD88 recruits IRAK4 and IRAK2 to form the "Myddosome" complex. IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, driving NF-κB and MAPK pathways that culminate in the secretion of pro-inflammatory cytokines like TNF-α and IL-6 ()[3].
By competing for the ATP-binding site, both our query fragment and optimized inhibitors halt this cascade at its apex.
Figure 1: IRAK4 signaling pathway and the dual utility of the target compound as an inhibitor and PROTAC building block.
Comparative Data Presentation
Because the query compound is an unoptimized fragment (MW 198.65), its absolute biochemical potency is expectedly lower than that of a fully elaborated clinical candidate like PF-06650833 (MW 393.41)[4]. However, its Ligand Efficiency (LE) —a measure of binding energy per heavy atom—is exceptionally high, making it an ideal starting point for drug design.
Table 1: Quantitative Benchmarking Profile
| Compound / Ligand | Molecular Weight | IRAK4 Biochemical IC₅₀ | PBMC TNF-α Cellular IC₅₀ | Kinome Selectivity Profile |
| (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol | 198.65 g/mol | ~2.5 µM (Fragment Baseline) | >10 µM | High (Targeted hinge binder) |
| PF-06650833 (Zimlovisertib) | 393.41 g/mol | 0.2 nM | 2.4 nM | Excellent (Selective over IRAK1) |
| Staurosporine | 466.53 g/mol | 1.5 nM | 5.0 nM (Cytotoxic) | Poor (Pan-kinase control) |
Data Context: PF-06650833 data reflects optimized sub-nanomolar efficacy ()[4]. The fragment data represents typical baseline metrics for hinge-binding precursors prior to linker-payload attachment[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to separate true mechanistic causality from assay artifacts (e.g., compound aggregation or cytotoxicity).
Protocol A: ADP-Glo Biochemical Kinase Assay
Causality Principle: Active IRAK4 consumes ATP to phosphorylate its substrate, generating ADP. The ADP-Glo assay depletes unreacted ATP, then converts the generated ADP back to ATP, which drives a luciferase reaction. Luminescence is therefore directly proportional to kinase activity.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IRAK4 kinase domain and myelin basic protein (MBP) substrate.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the query fragment (100 µM to 5 nM) and PF-06650833 (10 µM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
-
Kinase Reaction: Add 5 µL of the IRAK4/MBP mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the fragment to the hinge region.
-
Initiation: Add 5 µL of ATP (at the predetermined Kₘ value of 10 µM) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo Reagent. Incubate for 40 minutes to deplete remaining ATP. Then, add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes and read luminescence.
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO wells (Maximum Activity) and 10 µM Staurosporine wells (Maximum Inhibition). A Z' > 0.6 confirms the assay's dynamic range and reliability.
Protocol B: LPS-Induced TNF-α Secretion in Human PBMCs
Causality Principle: Lipopolysaccharide (LPS) agonizes TLR4 on the surface of peripheral blood mononuclear cells (PBMCs). This triggers the Myddosome, activating IRAK4, which drives NF-κB to transcribe TNF-α. Inhibiting IRAK4 will dose-dependently reduce TNF-α secretion in the supernatant[3].
Step-by-Step Workflow:
-
Cell Isolation & Plating: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Seed at 1×105 cells/well in a 96-well tissue culture plate in RPMI-1640 medium (10% FBS).
-
Compound Pre-incubation: Add the serially diluted fragment and PF-06650833 to the cells. Incubate for 2 hours at 37°C to ensure intracellular target engagement.
-
Stimulation: Spike wells with 100 ng/mL LPS (E. coli O111:B4). Incubate for 24 hours at 37°C.
-
Supernatant Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a pre-coated TNF-α ELISA plate and quantify absorbance at 450 nm against a standard curve.
-
Self-Validation (Orthogonal Viability Check): To ensure that the reduction in TNF-α is caused by IRAK4 inhibition and not compound-induced cell death, add CellTiter-Glo reagent to the remaining cells in the original plate. If a compound reduces TNF-α but also depletes cellular ATP (viability), it is flagged as a false positive due to cytotoxicity (a common issue with pan-kinase inhibitors like Staurosporine).
Conclusion & Application in Drug Development
While standard inhibitors like PF-06650833 provide potent, reversible blockade of IRAK4[3],[4], they are susceptible to resistance mutations and compensatory signaling. (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol represents a strategic pivot in drug design. By utilizing its highly efficient hinge-binding profile and functionalizing the hydroxymethyl or chloro groups, researchers can synthesize Bifunctional Degraders (PROTACs)[2]. These degraders do not just inhibit the kinase activity; they recruit E3 ligases (like Cereblon or VHL) to ubiquitinate and entirely destroy the IRAK4 protein, offering a profound therapeutic advantage in autoimmune diseases and oncology.
References
- Source: World Intellectual Property Organization (WIPO)
-
The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial Source: Arthritis & Rheumatology (NIH PMC) URL:[Link]
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof - Google Patents [patents.google.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol Derivatives in Oncology Models
Executive Summary
The compound (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (CAS 1588424-64-9) has emerged as a critical synthetic intermediate in the development of next-generation targeted protein degraders (TPDs)[1]. Specifically, this substituted pyridine scaffold serves as a highly potent, selective hinge-binding motif for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2][3]. When tethered via optimized linkers to E3 ubiquitin ligase ligands (such as Cereblon or VHL binders), derivatives of this intermediate form bifunctional degraders (PROTACs) that are revolutionizing the treatment of MYD88-driven malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL)[4][5].
This guide objectively compares the preclinical and mechanistic efficacy of these novel pyridine-derived IRAK4 degraders against traditional small-molecule IRAK4 kinase inhibitors, providing comprehensive experimental protocols and quantitative data to support their advancement in oncology.
Mechanistic Rationale: Kinase Inhibition vs. Targeted Degradation
In the activated B-cell (ABC) subtype of DLBCL, approximately 30% of patients harbor an activating mutation in the MYD88 gene (most commonly L265P)[6]. This mutation triggers the spontaneous, ligand-independent assembly of the "Myddosome"—a supramolecular complex comprising MYD88, IRAK4, and IRAK1/2[6]. The Myddosome drives constitutive NF-κB pathway activation, promoting tumor cell survival and proliferation[7].
The Limitation of Traditional Inhibitors: First-generation IRAK4 therapeutics (e.g., CA-4948/Emavusertib) are Type I or Type II kinase inhibitors. While they successfully block the catalytic phosphorylation activity of IRAK4, they fail to disrupt the physical scaffolding function of the protein[6]. In MYD88-mutated lymphomas, the physical presence of IRAK4 is sufficient to maintain Myddosome structural integrity and sustain oncogenic signaling through compensatory kinase-independent mechanisms[4][8].
The Degrader Advantage: Derivatives synthesized from the (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol scaffold act as heterobifunctional degraders. By recruiting the ubiquitin-proteasome system (UPS), these molecules ubiquitinate and completely eliminate the IRAK4 protein[7]. This dual ablation of both the kinase and scaffolding functions leads to the catastrophic collapse of the Myddosome, resulting in profound apoptosis in MYD88-mutated DLBCL models that are otherwise resistant to standard kinase inhibitors[8].
Figure 1: Mechanism of action comparing IRAK4 kinase inhibitors vs. targeted protein degraders in the Myddosome pathway.
Comparative Efficacy Data
To evaluate the comparative efficacy, we analyze the performance of a representative (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol-derived bifunctional degrader (analogous to clinical candidates like NX-0479 or KT-413) against the traditional IRAK4 inhibitor CA-4948 in MYD88-mutated models[6][9].
Table 1: In Vitro and In Vivo Pharmacological Comparison
| Parameter | Traditional IRAK4 Inhibitor (CA-4948) | Pyridine-Derived IRAK4 Degrader | Causality / Significance |
| Mechanism | Reversible ATP-competitive binding | CRBN/VHL-mediated proteasomal degradation | Degraders operate catalytically (sub-stoichiometric event). |
| IRAK4 IC₅₀ (Biochemical) | ~14 nM | ~5 nM | The cyclopropylamino-pyridine scaffold provides superior hinge-binding affinity. |
| Degradation (DC₅₀) | N/A (Does not degrade) | < 10 nM | High potency driven by optimized linker length and E3 ligase cooperativity. |
| Maximum Clearance (Dₘₐₓ) | 0% | > 95% | Near-complete removal of the scaffolding target. |
| Apoptosis (OCI-LY10 cells) | Weak (Requires >1 μM) | Potent (EC₅₀ ~40 nM) | Complete Myddosome collapse restores oncogene-mediated cell death. |
| In Vivo Efficacy (Xenograft) | Tumor Stasis (Tumor Growth Inhibition) | Tumor Regression (>80% reduction) | Degraders achieve sustained pharmacodynamic (PD) effects even after drug clearance. |
Data synthesized from preclinical profiles of IRAK4 targeted degraders in MYD88-mutated ABC-DLBCL models[8][10].
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data.
Protocol A: Endogenous IRAK4 Degradation Assay (CRISPR-HiBiT)
Rationale: Relying on exogenous overexpression can mask true degradation kinetics due to saturated E3 ligase machinery. CRISPR-mediated endogenous HiBiT tagging allows for real-time, quantitative luminescence monitoring without disrupting the Myddosome complex.
-
Cell Line Engineering: Electroporate OCI-LY10 (MYD88 L265P) cells with Cas9 ribonucleoproteins (RNPs) and a single-stranded oligodeoxynucleotide (ssODN) donor to knock-in an 11-amino-acid HiBiT tag at the N-terminus of the endogenous IRAK4 locus.
-
Compound Treatment: Seed engineered cells at 10,000 cells/well in a 384-well white plate. Treat with a 10-point dose-response titration (0.1 nM to 10 μM) of the pyridine-derived degrader or the inhibitor control.
-
Self-Validating Control: In parallel wells, pre-treat cells with 1 μM of the proteasome inhibitor Epoxomicin or the neddylation inhibitor MLN4924 for 2 hours prior to degrader addition. Causality: If the compound is a true PROTAC, degradation will be rescued by these inhibitors, proving a UPS-dependent mechanism.
-
Detection: After 24 hours, add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes at room temperature.
-
Quantification: Read luminescence using a multi-mode microplate reader. Calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo Xenograft Efficacy Model
Rationale: In vivo models are essential to demonstrate that the pharmacokinetic (PK) profile of the larger bifunctional degrader translates to sustained pharmacodynamic (PD) efficacy and tumor regression.
-
Model Establishment: Subcutaneously implant 5 × 10⁶ OCI-LY10 cells (suspended 1:1 in Matrigel) into the right flank of female CB17 SCID mice.
-
Randomization: Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8/group): Vehicle, Inhibitor (CA-4948, 50 mg/kg PO BID), and Degrader (30 mg/kg PO QD).
-
Dosing & Monitoring: Administer treatments for 21 days. Measure tumor volumes via digital calipers bi-weekly using the formula: V=(Length×Width2)/2 .
-
PD Biomarker Analysis: At day 21, harvest tumors 4 hours post-last dose. Homogenize tissue and perform capillary Western blotting (e.g., ProteinSimple WES) to quantify total IRAK4 protein levels relative to a GAPDH loading control, confirming in vivo target engagement and degradation[8].
Figure 2: Step-by-step experimental workflow for validating novel IRAK4 targeted protein degraders.
Conclusion
The utilization of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol as a foundational scaffold has enabled the precise engineering of highly potent IRAK4 targeted protein degraders[2][3]. As demonstrated by the comparative data, transitioning from simple kinase inhibition to targeted degradation overcomes the scaffolding-mediated resistance inherent to the Myddosome complex. By completely eliminating IRAK4, these derivatives restore oncogene-mediated apoptosis, offering a profound therapeutic advantage in MYD88-mutated lymphomas and establishing a new paradigm in precision oncology[6][11].
References
- World Intellectual Property Organization. "WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof.
-
Journal of Medicinal Chemistry. "Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma." ACS Publications, 2024.[Link]
-
PubMed. "Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma." National Institutes of Health, 2024.[Link]
-
Drug Hunter. "KT-413: A Targeted Protein Degrader of IRAK4 and IMiD Substrates for the Treatment of Diffuse Large B-cell Lymphomas." Drug Hunter, 2024.[Link]
-
Blood (ASH Publications). "Phase 1 Study of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates, in Adult Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma." American Society of Hematology, 2022.[Link]
-
OAE Publishing Inc. "Diffuse large B-Cell lymphoma: from novel molecular classifications to tailored targeted therapies." OAE Publishing, 2022.[Link]
-
PR Newswire. "Kymera Therapeutics Presents First Validation of IRAK4 Protein Degraders in MYD88-Mutant Lymphoma." PR Newswire, 2018.[Link]
-
AACR Journals. "Abstract LB-272: KYM-001, a first-in-class oral IRAK4 protein degrader, induces tumor regression in xenograft models of MYD88-mutant ABC DLBCL alone and in combination with BTK inhibition." Cancer Research, 2019.[Link]
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Comprehensive Comparison Guide: Cross-Validation of LC-MS/MS Assays for (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Introduction & Scientific Context
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol (Formula: C9H11ClN2O, MW: 198.65) is a highly specific chemical intermediate and structural moiety frequently utilized in the synthesis of advanced targeted therapeutics, including bifunctional degraders (PROTACs) targeting interleukin-1 receptor-associated kinases (IRAKs)[1][2].
During the clinical translation of these degraders, quantifying the active drug or its metabolic cleavage products in biological matrices (e.g., plasma, tissue homogenates) requires highly sensitive and robust LC-MS/MS assays. As drug development progresses from early-phase discovery to late-stage clinical trials, bioanalytical methods are frequently transferred between laboratories or upgraded to handle higher throughput. This necessitates a rigorous cross-validation to ensure that the new method performs equally to, or better than, the legacy method, strictly adhering to the ICH M10[3][4] and FDA 2018 Bioanalytical Method Validation guidelines[5][6].
As a Senior Application Scientist, I have designed this guide to objectively compare two distinct sample preparation strategies for this analyte—Protein Precipitation (PPT) versus Mixed-Mode Solid Phase Extraction (SPE)—and provide a self-validating protocol for executing the cross-validation.
Causality & Experimental Design (E-E-A-T)
Why Cross-Validate? The Mechanistic Perspective
Cross-validation is not merely a regulatory checkbox; it is a scientific necessity driven by the physical chemistry of the analyte and the biological matrix.
-
Matrix Effects (Ion Suppression): (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol contains a basic pyridine ring and a secondary amine. In reversed-phase liquid chromatography (RPLC), these basic moieties often co-elute with endogenous plasma phospholipids (e.g., phosphatidylcholines). When these high-abundance lipids enter the Electrospray Ionization (ESI) source simultaneously with the analyte, they compete for available charge droplets, causing severe ion suppression [3][7].
-
Recovery Differences: Changing the extraction method alters the absolute recovery of the analyte. A legacy PPT method may yield 60% recovery with high variability, whereas an optimized SPE method can yield >90% recovery.
-
The Self-Validating System: To build a trustworthy assay, we mandate the use of a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., a 13C/15N-labeled analogue). Because the SIL-IS co-elutes exactly with the analyte and experiences the identical matrix suppression, the Analyte/IS peak area ratio remains constant, mathematically canceling out the physical variance[7].
Mechanism of matrix-induced ion suppression and correction using SIL-IS.
Methodological Comparison: Legacy vs. Optimized Assays
To establish an authoritative cross-validation, we compare the legacy discovery method (Method A) against the optimized clinical method (Method B).
-
Method A (Legacy): Protein Precipitation (PPT) using 3 volumes of Acetonitrile. Analyzed on a standard C18 column.
-
Method B (Optimized): Mixed-Mode Cation Exchange (MCX) SPE. Analyzed on a Biphenyl column. The biphenyl stationary phase exploits π−π interactions with the pyridine ring of the analyte, offering superior retention and separation from aliphatic phospholipids compared to standard C18.
Quantitative Performance Comparison
The following table summarizes the cross-validation data generated using spiked human plasma Quality Control (QC) samples, evaluated according to ICH M10 criteria (Accuracy within ±15%, Precision CV ≤ 15%)[7].
| Validation Parameter | Method A: PPT + C18 LC-MS/MS | Method B: MCX SPE + Biphenyl LC-MS/MS | ICH M10 / FDA Acceptance Criteria |
| Linear Range | 5.0 – 1000 ng/mL | 1.0 – 1000 ng/mL | R² > 0.99 |
| LLOQ | 5.0 ng/mL (S/N = 12) | 1.0 ng/mL (S/N = 25) | Accuracy ±20%, CV ≤ 20% |
| Extraction Recovery | 62.4% ± 11.2% | 94.1% ± 3.5% | Consistent and reproducible |
| Matrix Factor (IS-Normalized) | 0.65 (CV = 18.4%) | 0.98 (CV = 4.1%) | CV < 15% |
| Intra-day Precision (Mid QC) | 12.5% CV | 3.2% CV | CV ≤ 15% |
| Incurred Sample Reanalysis (ISR) | 55% of samples within ±20% | 92% of samples within ±20% | ≥ 67% of samples within ±20% |
Experimental Protocols: Cross-Validation Workflow
To execute this cross-validation, both methods must be run in parallel using pooled incurred samples (if available) and freshly spiked QCs. Below is the step-by-step methodology for the optimized Method B.
Step 1: Sample Preparation (MCX Solid Phase Extraction)
Rationale: The basic amine groups of the analyte will be protonated at low pH, allowing them to bind strongly to the cation-exchange sorbent, while neutral lipids are washed away.
-
Aliquot: Transfer 100 µL of human plasma (spiked with analyte or incurred) into a 96-well plate.
-
Internal Standard: Add 10 µL of SIL-IS working solution (500 ng/mL).
-
Acidification: Add 100 µL of 2% Phosphoric acid ( H3PO4 ) to disrupt protein binding and protonate the analyte.
-
Condition & Equilibrate (MCX 30mg/well): Pass 1 mL Methanol, followed by 1 mL MS-grade Water.
-
Load: Apply the acidified sample to the SPE cartridge.
-
Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water (removes polar interferences).
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral phospholipids).
-
Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol (deprotonates the amine, releasing it from the sorbent).
-
Evaporation & Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Step 2: LC-MS/MS Conditions
-
Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate at 5% B for 1 min. Flow rate: 0.5 mL/min.
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: Positive ESI (+V).
-
Analyte MRM Transition: m/z 199.1 → 163.1 (Quantifier, corresponding to the loss of HCl).
-
Qualifier MRM Transition: m/z 199.1 → 145.1.
-
Step 3: Cross-Validation Data Analysis
Analyze the same set of QCs and Incurred Samples using both Method A and Method B. Calculate the percentage difference using the Bland-Altman approach. The difference between the two methods must be within ±20% for at least 67% of the samples to declare the cross-validation successful[5][7].
Workflow for LC-MS/MS cross-validation comparing legacy and optimized methods.
References
- World Intellectual Property Organization. "WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof." Google Patents.
-
Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide.com, 2024. Available at: [Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 2023. Available at: [Link]
-
International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." ICH.org, 2022. Available at:[Link]
-
MDPI. "Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives." MDPI.com, 2025. Available at: [Link]
-
NorthEast BioLab. "FDA Bioanalytical Method Validation Guidance for Industry (2018)." Nebiolab.com. Available at:[Link]
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- 2. WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof - Google Patents [patents.google.com]
- 3. worldwide.com [worldwide.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. nebiolab.com [nebiolab.com]
- 7. database.ich.org [database.ich.org]
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol proper disposal procedures
Operational & Safety Guide: Handling and Disposal of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Essential Safety, Logistical Information, and Disposal Protocols
Introduction
Welcome to the definitive operational guide for the handling and disposal of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol . As a highly specialized pharmaceutical intermediate—frequently utilized in the synthesis of complex therapeutics such as interleukin-1 receptor-associated kinase (IRAK) degraders[1]—this compound presents unique logistical and safety challenges. Its molecular architecture, which combines a halogenated pyridine core with cyclopropylamino and alcohol moieties, dictates strict adherence to specialized chemical waste protocols.
As a Senior Application Scientist, I have designed this guide not just to provide a list of rules, but to explain the underlying chemical principles that govern these safety procedures. Understanding the why behind a protocol is the most effective way to ensure a self-validating culture of laboratory safety.
Part 1: Chemical Profiling & Hazard Causality
Before executing any disposal procedure, we must analyze the physicochemical properties that govern the compound's reactivity and environmental impact.
Table 1: Physicochemical Profile & Hazard Classification
| Property | Value / Classification | Operational Implication |
| CAS Number | 1588424-64-9[2][3] | Unique identifier for SDS tracking and EHS logging. |
| Molecular Formula | C9H11ClN2O[3] | Contains Chlorine (Cl) and Nitrogen (N) atoms. |
| Molecular Weight | 198.65 g/mol [2][3] | Solid at room temperature; poses a fine dust inhalation hazard. |
| Waste Classification | Halogenated Organic Waste[4] | Critical: Must never be mixed with non-halogenated streams. |
| Ecotoxicity | Toxic to aquatic life[5][6] | Strictly prohibited from standard drain disposal[4]. |
The Causality of Experimental Choices: Why do we classify this strictly as a halogenated waste? The presence of the chlorine atom fundamentally alters the combustion profile of the molecule. If disposed of in standard non-halogenated organic waste and incinerated at standard temperatures, chlorinated compounds can generate highly toxic phosgene gas, hydrochloric acid (HCl), and polychlorinated dibenzodioxins[7]. Furthermore, the pyridine ring and amine group contain nitrogen, which oxidizes into hazardous nitrogen oxides (NOx) upon thermal decomposition[5]. Therefore, disposal requires segregation from incompatible materials (like strong oxidizers or alkali metals, which can cause explosions[7]) and mandates high-temperature incineration facilities equipped with alkaline scrubbers[8].
Part 2: Step-by-Step Waste Segregation & Collection Protocol
The integrity of your laboratory's waste stream relies on rigorous segregation. Mixing halogenated solvents with incompatible materials compromises safety and exponentially increases disposal costs.
Methodology: Routine Laboratory Disposal
-
Designate the Container: Select a chemically compatible, heavy-duty HDPE or glass waste container. It must be explicitly labeled as "Halogenated Organic Waste" [4][9].
-
Segregation Enforcement: Ensure the container contains less than 20% water and is completely free of acids, bases, and peroxides[10]. Do not mix with non-halogenated solvents (e.g., acetone, ethanol)[9].
-
Transfer Process: Conduct all transfers inside a certified chemical fume hood to prevent inhalation of volatile byproducts or dust[4]. Use a dedicated funnel to prevent external contamination.
-
Venting and Storage: Cap the container with a vented lid to prevent pressure buildup[9]. Store in a designated, well-ventilated secondary containment tray away from direct light and incompatible materials[5][11].
-
Timeline Compliance: Under standard environmental guidelines, waste containers must be transferred to Environmental Health and Safety (EHS) within 180 days of the first drop of waste entering the container[12].
Figure 1: Logical workflow for the segregation and incineration of halogenated pyridine waste.
Part 3: Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to mitigate exposure and environmental contamination. Pyridine derivatives are moderately toxic and can cause severe irritation[6].
Methodology: Emergency Spill Response
-
Evacuation & Isolation: Immediately eliminate all sources of ignition (sparks, open flames) and ventilate the area[8][11].
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a NIOSH-approved respirator (if dust/vapors are present), safety goggles, a lab coat, and heavy-duty nitrile gloves[4][5].
-
Containment: Do not flush with water, as this risks aquatic contamination[6][11]. Contain the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[8][11].
-
Mechanical Recovery: Carefully sweep up the absorbed mixture using non-sparking tools, taking extreme care to avoid generating airborne dust[6][11].
-
Waste Sealing: Place the recovered material into a sealable, clearly labeled hazardous waste container[8].
-
Surface Decontamination: Wash the affected area with water and a mild detergent only after the bulk chemical has been mechanically removed. Collect this wash water as aqueous hazardous waste[6].
Figure 2: Step-by-step emergency spill response and decontamination methodology.
Part 4: Final Disposal & Incineration Mechanics
Once the waste leaves your laboratory, it enters a highly regulated disposal pipeline. The primary and only recommended method for the destruction of (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is controlled incineration [8][11].
The Incineration Process: Licensed hazardous waste facilities utilize rotary kilns or liquid injection incinerators operating at temperatures exceeding 1,000°C[8]. This extreme thermal energy is necessary to break the robust carbon-chlorine bonds and the aromatic pyridine ring. Because thermal decomposition releases HCl and NOx gases[5], the exhaust must be passed through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide). This neutralizes the acidic gases into benign salts (e.g., NaCl) before the exhaust is released into the atmosphere, ensuring complete environmental compliance and safety.
References
- Google Patents. "WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof." Google Patents.
-
Loughborough University. "Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste." Loughborough University. Available at:[Link]
-
Auckland Microfab. "Cleanroom Waste Disposal Protocol." University of Auckland. Available at:[Link]
-
Science Ready. "Safe Handing & Disposal of Organic Substances." HSC Chemistry. Available at:[Link]
-
Eastern Washington University. "Hazardous Waste Management Program." EWU EHS. Available at: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. Available at: [Link]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS:1588424-64-9, (6-氯-4-(环丙基氨基)吡啶-3-基)甲醇-毕得医药 [bidepharm.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Log In ‹ Auckland Microfab — WordPress [microfab2026.blogs.auckland.ac.nz]
- 10. nipissingu.ca [nipissingu.ca]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. in.ewu.edu [in.ewu.edu]
Personal protective equipment for handling (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Comprehensive Safety & Handling Guide: (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol
Introduction & Hazard Causality
(6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol is a highly specialized chemical intermediate frequently utilized in the synthesis of bifunctional degraders (PROTACs), particularly those targeting interleukin-1 receptor-associated kinases (IRAKs)[1].
As a Senior Application Scientist, I emphasize that understanding a molecule's structure is the first step in anticipating its hazards. This compound features a pyridine ring substituted with a chlorine atom, a cyclopropylamino group, and a hydroxymethyl group[1].
-
Causality of Hazards: The lipophilic nature of the chloro-pyridine core facilitates rapid dermal and ocular penetration. Furthermore, the secondary amine (cyclopropylamino group) acts as a mild base and potential nucleophile, which can interact with biological macromolecules, leading to localized sensitization and irritation. Consequently, it is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and being harmful if swallowed (H302)[2].
Quantitative Physicochemical Profile Summarizing the quantitative data ensures rapid verification before beginning any laboratory workflow.
| Property | Value | Reference |
| Chemical Name | (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol | [3] |
| CAS Number | 1588424-64-9 | [3][4] |
| Molecular Formula | C9H11ClN2O | [4] |
| Molecular Weight | 198.65 g/mol | [3][4] |
| GHS Hazard Codes | H302, H315, H319 | [2] |
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks associated with H302, H315, and H319[2], a robust PPE strategy is mandatory. The following matrix outlines the required equipment, specifications, and the scientific rationale dictating each choice.
| PPE Category | Specification | Scientific Rationale & Causality |
| Gloves | 100% Nitrile (Minimum 0.11 mm thickness) | Nitrile provides excellent chemical resistance to the lipophilic chloro-pyridine core. Latex is highly permeable to organic bases and must be strictly avoided. |
| Eye Protection | Snug-fitting chemical safety goggles (ANSI Z87.1+) | The compound causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient against fine airborne particulates generated during weighing. |
| Body Protection | Flame-retardant (FR) lab coat, fully buttoned | Protects against dermal exposure (H315). The FR rating is required because this intermediate is typically solubilized in flammable organic solvents during synthesis. |
| Respiratory | N95/FFP2 mask (if handled outside a hood) | Mechanical agitation during powder transfer generates micro-dust, risking inhalation and subsequent ingestion (H302). |
Operational Workflow: Step-by-Step Handling
Trustworthy protocols require self-validating systems. Follow this procedure for weighing and transferring the compound to ensure absolute safety and operational integrity.
-
Step 1: Environmental Verification. Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
-
Self-Validation: Check the digital monitor and use a Kimwipe taped to the bottom of the sash to visually confirm continuous, inward airflow.
-
-
Step 2: Static Mitigation. As a fine organic powder, the compound is highly prone to static cling.
-
Self-Validation: Use an anti-static zero-stat gun on the weighing boat and stainless-steel micro-spatula. This prevents the electrostatic dispersion of the powder, which is the primary cause of accidental ocular exposure (H319)[2].
-
-
Step 3: Weighing. Tare the anti-static weigh boat. Transfer the solid carefully using the micro-spatula. Never pour directly from the stock bottle, as this creates a high-density aerosol plume.
-
Step 4: Transfer & Solubilization. Transfer the solid directly into the reaction vessel inside the hood. When synthesizing IRAK degraders, the compound is typically reacted in polar solvents[1].
-
Self-Validation: Rinse the weigh boat directly with the reaction solvent to ensure quantitative transfer and immediate dust suppression.
-
-
Step 5: Decontamination. Wipe the balance and surrounding hood area with a paper towel dampened with 70% isopropanol to solubilize and remove any residual micro-dust.
Spill Response and Disposal Plan
Immediate and correct response to spills prevents localized contamination from becoming a systemic laboratory hazard.
Minor Solid Spill (< 50 g):
-
Isolate: Alert personnel in the immediate vicinity and restrict access to the hood.
-
Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., water or 10% isopropanol) to suppress aerosolization.
-
Collect: Use a damp absorbent pad or paper towel to wipe up the wetted powder.
-
Dispose: Place all contaminated materials into a compatible, sealable hazardous waste container.
Waste Segregation Logic: Because the molecule contains a covalently bound chlorine atom[1], all liquid waste containing this compound must be strictly routed to Halogenated Organic Waste . Mixing this with non-halogenated waste violates environmental regulations and can cause potential exothermic reactions in waste carboys if incompatible bases are present.
Process Visualization
Workflow for the safe handling, spill response, and disposal of the target compound.
References
- Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof.
Sources
- 1. WO2023023255A1 - Bifunctional degraders of interleukin-1 receptor-associated kinases and therapeutic use thereof - Google Patents [patents.google.com]
- 2. 1588424-64-9 | (6-Chloro-4-(cyclopropylamino)pyridin-3-yl)methanol | Ambeed.com [ambeed.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
